6-tert-butyl-2-methylsulfanyl-1H-pyrimidin-4-one
Description
Properties
IUPAC Name |
4-tert-butyl-2-methylsulfanyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2OS/c1-9(2,3)6-5-7(12)11-8(10-6)13-4/h5H,1-4H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZCZBCKGRGGHQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=O)NC(=N1)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Biological Activity Screening of 6-tert-butyl-2-methylsulfanyl-1H-pyrimidin-4-one
Abstract: The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of clinically significant agents.[1][2][3] Its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][4] This guide presents a comprehensive, tiered strategy for the systematic biological activity screening of a novel pyrimidine derivative, 6-tert-butyl-2-methylsulfanyl-1H-pyrimidin-4-one. We provide a logical, field-proven workflow designed for researchers, scientists, and drug development professionals. The protocols herein are detailed to ensure reproducibility and scientific rigor, supported by explanations of the underlying principles and illustrated with workflow diagrams and hypothetical data representation.
Introduction: The Pyrimidine Scaffold in Drug Discovery
Pyrimidine and its fused heterocyclic derivatives are of immense interest in pharmaceutical research due to their diverse pharmacological profiles.[1][5] They are integral components of nucleic acids and have been successfully leveraged to create drugs targeting a vast range of biological processes.[2][3] The therapeutic breadth of pyrimidine derivatives includes, but is not limited to:
-
Anticancer Agents: Targeting kinases and other enzymes crucial for cancer cell proliferation.[3][4][5]
-
Antimicrobial & Antiviral Therapeutics: Interfering with microbial and viral replication pathways.[1][4][5]
-
Anti-inflammatory Drugs: Modulating signaling cascades involved in the inflammatory response.[2][4]
The subject of this guide, this compound (herein referred to as Compound X), is a novel entity whose biological potential is yet to be elucidated. The presence of the pyrimidinone core, a tert-butyl group (which can enhance metabolic stability and cell permeability), and a methylsulfanyl group (a common feature in enzyme inhibitors) suggests a high probability of discovering significant biological activity. This document outlines a systematic approach to uncover this potential.
Compound Profile: this compound (Compound X)
| Property | Value (Predicted/Hypothetical) |
| IUPAC Name | 6-(tert-butyl)-2-(methylthio)pyrimidin-4(1H)-one |
| Molecular Formula | C₉H₁₄N₂OS |
| Molecular Weight | 198.29 g/mol |
| Structure | |
| Purity | >98% (Assumed, verified by NMR/LC-MS) |
| Solubility | Soluble in DMSO, Ethanol; Poorly soluble in water |
Note: Prior to any biological screening, full chemical characterization (¹H-NMR, ¹³C-NMR, Mass Spectrometry) and purity analysis (HPLC) are mandatory.
The Tiered Screening Cascade
A tiered or cascaded approach is the most efficient method for screening novel chemical entities. It prioritizes broad, cost-effective assays to first identify general bioactivity and potential liabilities (like cytotoxicity) before committing resources to more complex, target-specific investigations.
Diagram: Overall Screening Workflow
Caption: A tiered workflow for screening Compound X.
PART A: TIER 1 - PRIMARY SCREENING
The goal of Tier 1 is to answer two fundamental questions: Is the compound toxic to cells? Does it have broad antimicrobial activity?
General Cytotoxicity Profiling: The MTT Assay
Rationale: Before evaluating for specific therapeutic activities, it is crucial to determine the concentration range at which Compound X affects basic cell viability. The MTT assay is a robust, colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[6][7][8] NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[7][8]
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Seed human cell lines (e.g., HEK293 for normal cells, A549 for lung cancer, MCF-7 for breast cancer) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[8]
-
Compound Treatment: Prepare a 10 mM stock solution of Compound X in DMSO. Serially dilute the stock in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. The final DMSO concentration should not exceed 0.5%.
-
Incubation: Remove the old medium from the cells and add 100 µL of the medium containing the respective compound concentrations. Include "vehicle control" (DMSO only) and "untreated control" wells. Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization solution to each well to dissolve the formazan crystals.[9]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the results to determine the IC₅₀ (the concentration at which 50% of cell viability is inhibited).
Hypothetical Data Summary:
| Cell Line | Compound X IC₅₀ (µM) | Doxorubicin IC₅₀ (µM) (Control) | Interpretation |
| HEK293 (Normal) | > 100 µM | 1.2 µM | Low toxicity to normal cells. |
| A549 (Lung Cancer) | 15.7 µM | 0.8 µM | Moderate cytotoxic activity. |
| MCF-7 (Breast Cancer) | 22.4 µM | 0.5 µM | Moderate cytotoxic activity. |
Broad-Spectrum Antimicrobial Screening
Rationale: The pyrimidine scaffold is present in many antimicrobial agents.[1][4] A primary screen against representative Gram-positive and Gram-negative bacteria, as well as a fungal species, can quickly reveal any antimicrobial potential. The Minimum Inhibitory Concentration (MIC) broth microdilution method is a standard technique.[10]
Experimental Protocol: MIC Determination
-
Microorganism Preparation: Prepare standardized inoculums of Staphylococcus aureus (Gram+), Escherichia coli (Gram-), and Candida albicans (Fungus) to a concentration of ~5 x 10⁵ CFU/mL in appropriate broth media.
-
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of Compound X (starting from 256 µg/mL down to 0.5 µg/mL).
-
Inoculation: Add the prepared microbial suspension to each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours (48 hours for C. albicans).
-
Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
PART B: TIER 2 - SECONDARY & MECHANISTIC SCREENING
If Tier 1 results show low general cytotoxicity but potential anticancer activity (selective toxicity to cancer cells), or if the goal is to explore other common activities of pyrimidines, Tier 2 assays are initiated.
Kinase Inhibition Screening
Rationale: Many pyrimidine derivatives function as ATP-competitive kinase inhibitors, a critical class of anticancer drugs.[3][11] Deregulation of protein kinases is a hallmark of many cancers.[11] A primary screen against a panel of key oncogenic kinases (e.g., EGFR, VEGFR, Src) is a logical next step.
Experimental Protocol: In Vitro Kinase Assay (e.g., LanthaScreen™ TR-FRET)
-
Assay Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are robust methods for kinase screening.[12] They measure the phosphorylation of a substrate by a kinase. An antibody labeled with a fluorophore binds to the phosphorylated substrate, bringing it into proximity with another fluorophore on the kinase, resulting in a FRET signal.
-
Procedure:
-
Incubate the target kinase with Compound X (typically at 1 µM and 10 µM) for 10-15 minutes.[13]
-
Initiate the kinase reaction by adding ATP and a fluorescently labeled substrate.
-
Allow the reaction to proceed for a specified time (e.g., 60 minutes).
-
Stop the reaction and add a detection solution containing a terbium-labeled antibody specific for the phosphorylated substrate.
-
Read the plate on a TR-FRET compatible plate reader.
-
-
Analysis: Calculate the percent inhibition of kinase activity relative to a DMSO control. A compound causing >50% inhibition is typically considered a "hit."
Anti-inflammatory Activity Screening
Rationale: Pyrimidine derivatives have been reported to possess anti-inflammatory properties.[2][4] A common in vitro model uses lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells to measure the inhibition of nitric oxide (NO) production, a key inflammatory mediator.[14]
Diagram: Simplified NF-κB Inflammatory Pathway
Caption: Potential inhibition point of Compound X in the NF-κB pathway.
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay
-
Cell Culture: Plate RAW 264.7 macrophages in a 96-well plate and allow them to adhere.
-
Treatment: Pre-treat cells with non-toxic concentrations of Compound X for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce inflammation and NO production.
-
NO Measurement (Griess Assay):
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess Reagent A (sulfanilamide solution).
-
Add 50 µL of Griess Reagent B (NED solution).
-
Measure the absorbance at 540 nm. The intensity is proportional to the NO concentration.
-
-
Analysis: Compare the NO levels in compound-treated wells to LPS-only wells to determine the percentage of inhibition.
PART C: TIER 3 - HIT VALIDATION
If a compound shows promising activity in Tier 2 (a "hit"), further characterization is required.
-
Dose-Response Curves: For any confirmed hit, a full dose-response curve is generated to accurately determine the IC₅₀ or EC₅₀ value.
-
Selectivity Profiling: If the hit is a kinase inhibitor, it should be tested against a broader panel of kinases to assess its selectivity. A selective inhibitor is often more desirable as it may have fewer off-target side effects.
-
Mechanism of Action (MoA) Studies: Further experiments are designed to understand how the compound works. For an anti-inflammatory hit, this could involve Western blotting to see if it inhibits the phosphorylation of key proteins in the NF-κB pathway (like IκBα or p65).[14]
Conclusion and Future Directions
This guide outlines a logical and robust workflow for the initial biological characterization of this compound. By progressing through a tiered system of cytotoxicity, broad antimicrobial screening, and targeted secondary assays, researchers can efficiently identify and validate potential therapeutic activities. Positive findings from this cascade would warrant further investigation into in vivo efficacy, pharmacokinetic properties, and lead optimization to develop a clinically viable drug candidate.
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An In-depth Technical Guide to the Discovery and Synthesis of Novel Pyrimidinone Derivatives
Foreword: The Enduring Significance of the Pyrimidinone Scaffold
The pyrimidinone core, a privileged heterocyclic motif, stands as a cornerstone in the landscape of medicinal chemistry and drug discovery. Its inherent ability to engage in crucial hydrogen bonding and π-π stacking interactions, mimicking the purine and pyrimidine bases of nucleic acids, has cemented its role in the development of a multitude of therapeutic agents.[1][2][3] From antiviral and anticancer agents to cardiovascular and central nervous system-targeting drugs, the versatility of the pyrimidinone scaffold is undeniable.[3][4][5][6] This guide provides an in-depth exploration of the discovery and synthesis of novel pyrimidinone derivatives, offering a blend of established principles and cutting-edge methodologies for researchers, scientists, and drug development professionals. We will delve into the strategic design of synthetic pathways, the rationale behind experimental choices, and the critical techniques for characterization and biological evaluation.
Strategic Approaches to the Synthesis of Pyrimidinone Cores
The construction of the pyrimidinone ring system is a well-trodden path in organic synthesis, yet it continues to evolve with the advent of more efficient, sustainable, and versatile methodologies. The choice of synthetic strategy is paramount and is dictated by the desired substitution pattern, functional group tolerance, and scalability.
The Biginelli Reaction: A Classic Multicomponent Approach
First reported in 1891, the Biginelli reaction remains a highly effective and widely utilized one-pot synthesis for dihydropyrimidinones (DHPMs).[7] This acid-catalyzed condensation of an aldehyde, a β-ketoester (such as ethyl acetoacetate), and urea or thiourea offers a straightforward route to a diverse range of pyrimidinone derivatives.[6][7]
Causality in Experimental Choices: The selection of the catalyst is critical for reaction efficiency and yield. While traditional methods employ strong protic acids like HCl, modern variations utilize Lewis acids (e.g., MgBr₂) or environmentally benign catalysts to improve reaction conditions and broaden the substrate scope.[8] The choice of solvent can also significantly influence the reaction outcome, with polar solvents like ethanol often being preferred.
Experimental Protocol: Microwave-Assisted Biginelli Reaction
This protocol exemplifies a modern, efficient approach to the Biginelli synthesis.
-
Reactant Preparation: In a 10 mL microwave vial, combine the aromatic aldehyde (1 mmol), ethyl acetoacetate (1 mmol), urea (1.5 mmol), and a catalytic amount of 1-proline nitrate (3 mol%).[9]
-
Solvent Addition: Add 2 mL of methanol as the solvent.[9]
-
Microwave Irradiation: Seal the vial and subject it to microwave irradiation at 80°C for 10-15 minutes.
-
Work-up and Purification: After cooling, the reaction mixture is poured into ice-cold water. The resulting precipitate is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from ethanol.
Cyclocondensation Strategies: Building the Ring Step-wise
Step-wise cyclocondensation reactions offer greater control over the substitution pattern of the pyrimidinone ring. These methods typically involve the reaction of a 1,3-dicarbonyl compound or its equivalent with an amidine or a related nitrogen-containing species.
Causality in Experimental Choices: The reactivity of the starting materials is a key consideration. For instance, the use of more reactive β-dicarbonyl surrogates, such as enamines, can facilitate milder reaction conditions. The choice of the nitrogen source (e.g., amidines, guanidines) directly determines the substitution at the 2-position of the pyrimidinone ring.
Experimental Protocol: Synthesis of 4,6-Diarylpyrimidinones
This protocol details a cyclocondensation approach to synthesize specific pyrimidinone derivatives.[10]
-
Reactant Combination: A mixture of an α-aminoamidine (1 mmol) and a saturated carbonyl derivative (e.g., a chalcone, 1 mmol) is dissolved in a suitable solvent like pyridine.[10]
-
Reaction Conditions: The reaction mixture is heated under reflux for several hours, with the progress monitored by thin-layer chromatography (TLC).
-
Isolation and Purification: Upon completion, the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired 4,6-diarylpyrimidinone.[10]
Modern Synthetic Innovations
The field is continually advancing with novel synthetic strategies aimed at improving efficiency, sustainability, and access to complex molecular architectures.
-
Metal-Catalyzed Reactions: Palladium-catalyzed cross-coupling reactions and isocyanide insertions have emerged as powerful tools for constructing highly substituted pyrimidine cores.[11]
-
Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, enabling safer and more scalable syntheses of pyrimidinone derivatives.[11]
-
Green Chemistry Approaches: The use of water as a solvent, catalyst-free conditions, and microwave or ultrasound assistance are gaining prominence to create more environmentally friendly synthetic routes.[11][12][13]
From Core to Candidate: The Medicinal Chemistry of Pyrimidinone Derivatives
The pyrimidinone scaffold serves as a versatile template for the design of potent and selective therapeutic agents. Its drug-like properties can be finely tuned through strategic modifications of its substituents.[14]
Structure-Activity Relationship (SAR) Studies
Systematic modification of the pyrimidinone core and analysis of the resulting biological activity is fundamental to lead optimization. For instance, in the development of kinase inhibitors, the pyrimidinone ring often acts as a hinge-binding motif, and modifications to substituents can enhance potency and selectivity.[14]
Data Presentation: SAR of Pyrimidinone-Based Kinase Inhibitors
| Position of Substitution | Moiety | Impact on Activity |
| N1 | Small alkyl groups | Often well-tolerated |
| C2 | Aromatic rings | Can enhance potency through π-stacking |
| C4 | Hydrogen bond donors/acceptors | Crucial for hinge-binding interactions |
| C5 | Bulky hydrophobic groups | Can improve selectivity |
| C6 | Polar functional groups | May enhance solubility |
Bioisosteric Replacement and Scaffold Hopping
The pyrimidinone ring can serve as a bioisostere for other heterocyclic systems or even phenyl rings, a strategy that can lead to improved physicochemical properties and novel intellectual property.[14] Scaffold hopping, where the core structure is replaced with a different but functionally equivalent scaffold, is another powerful approach in drug design.[14]
Visualization of Key Concepts
Visual aids are indispensable for understanding complex chemical transformations and biological pathways.
Generalized Synthetic Workflow
The following diagram illustrates a typical workflow for the discovery and development of novel pyrimidinone derivatives.
Caption: A generalized workflow for pyrimidinone derivative discovery.
Biginelli Reaction Mechanism
The following diagram outlines the proposed mechanism for the acid-catalyzed Biginelli reaction.
Caption: The mechanism of the Biginelli reaction.
Conclusion and Future Directions
The discovery and synthesis of novel pyrimidinone derivatives remain a vibrant and highly productive area of research in medicinal chemistry. The continued development of innovative synthetic methodologies, coupled with a deeper understanding of the structure-activity relationships that govern their biological effects, will undoubtedly lead to the discovery of new and improved therapeutic agents. Future efforts will likely focus on the integration of computational drug design and artificial intelligence to accelerate the discovery process, as well as the development of more sustainable and scalable synthetic routes to these valuable compounds.[1]
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Tautomerism in 6-tert-butyl-2-methylsulfanyl-1H-pyrimidin-4-one
An In-Depth Technical Guide to the Tautomerism of 6-tert-butyl-2-methylsulfanyl-1H-pyrimidin-4-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tautomerism, the dynamic equilibrium between two or more interconverting structural isomers, is a fundamental concept in organic chemistry with profound implications for the physicochemical properties, biological activity, and formulation of pharmaceutical compounds. Pyrimidinone scaffolds are prevalent in medicinal chemistry, and understanding their tautomeric behavior is critical for rational drug design. This technical guide provides a comprehensive examination of the potential tautomerism in this compound, a representative substituted pyrimidinone. We will delve into the theoretical underpinnings of lactam-lactim and thione-thiol tautomerism, outline robust experimental protocols for tautomer characterization using Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy, and present a computational framework for predicting tautomer stability. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry, chemical biology, and pharmaceutical development.
Introduction: The Significance of Tautomerism in Pyrimidinone Systems
Pyrimidinones are a class of heterocyclic compounds that form the core structure of many biologically active molecules, including nucleobases like uracil and thymine.[1] The presence of amide and thioamide functionalities within the pyrimidinone ring system gives rise to the possibility of several tautomeric forms.[2][3] The predominant tautomer can exhibit significantly different properties, such as:
-
Hydrogen Bonding Capacity: The positions of protons and double bonds dictate the molecule's ability to act as a hydrogen bond donor or acceptor, which is crucial for molecular recognition and binding to biological targets.
-
Aromaticity and Electronic Distribution: Tautomerism can alter the aromatic character and electron density of the heterocyclic ring, impacting its reactivity and pharmacokinetic profile.[4][5]
-
Lipophilicity and Solubility: The polarity of a molecule can change between tautomeric forms, affecting its solubility and ability to cross biological membranes.
-
Chemical Stability: The relative stability of tautomers can influence a compound's susceptibility to degradation.
The specific molecule of interest, this compound, possesses multiple sites for proton migration, making its tautomeric landscape particularly interesting. The bulky tert-butyl group at the 6-position and the methylsulfanyl group at the 2-position will exert electronic and steric effects that influence the tautomeric equilibrium.
Potential Tautomeric Forms of this compound
The primary tautomeric equilibria to consider for this compound involve lactam-lactim and thione-thiol type conversions. The lactam form is characterized by a carbonyl group (C=O) and an adjacent amide nitrogen (-NH-), while the lactim form contains an imine functionality (-C=N-) and a hydroxyl group (-OH).[2] Additionally, the 2-methylsulfanyl group can potentially participate in a thione-thiol-like equilibrium, although the presence of the S-methyl group prevents proton migration from the sulfur. However, protonation at the ring nitrogens can still lead to distinct tautomeric species.
The key potential tautomers are depicted below:
Caption: Potential tautomeric forms of this compound.
It is generally observed that for 4-pyrimidinone and its derivatives, the keto (lactam) form is the most stable, particularly in the solid state and in polar solvents.[1][5] However, the electronic and steric influence of the substituents, as well as the solvent environment, can shift this equilibrium.[6][7][8]
Experimental Characterization of Tautomeric Equilibria
A multi-pronged experimental approach is essential for the unambiguous characterization of the tautomeric forms of this compound in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique for studying tautomeric equilibria, as the interconversion between tautomers is often slow on the NMR timescale, allowing for the observation of distinct signals for each species.[9][10][11]
3.1.1. 1H NMR Spectroscopy
-
Protocol:
-
Dissolve a precisely weighed sample of this compound in various deuterated solvents (e.g., CDCl3, DMSO-d6, CD3OD) to assess solvent effects.
-
Acquire 1H NMR spectra at a constant temperature (e.g., 298 K).
-
Identify characteristic signals:
-
NH protons: The chemical shift of the N-H proton will be highly sensitive to its environment and tautomeric form. In the lactam forms, the N1-H and N3-H protons will have distinct chemical shifts.
-
CH proton: The chemical shift of the C5-H proton can also vary between tautomers.
-
tert-butyl and S-methyl protons: These will likely appear as sharp singlets, and their chemical shifts may show subtle differences depending on the predominant tautomer.
-
-
Integrate the signals corresponding to each tautomer to determine their relative populations and calculate the equilibrium constant (KT).[9]
-
3.1.2. 13C and 15N NMR Spectroscopy
-
Rationale: 13C and 15N NMR provide complementary information, as the chemical shifts of these nuclei are highly sensitive to changes in hybridization and electronic environment.[10]
-
Protocol:
-
Acquire 13C and 15N NMR spectra (potentially using 15N-enriched samples for enhanced sensitivity) under the same conditions as the 1H NMR experiments.
-
Expected Observations:
-
The chemical shift of the C4 carbon will be significantly different in the lactam (keto, ~160-170 ppm) versus the lactim (enol, ~150-160 ppm) form.
-
The C2 and C6 carbons will also show chemical shift variations.
-
15N chemical shifts are particularly informative for distinguishing between protonated and unprotonated nitrogen atoms and between amide and imine nitrogens.
-
-
Caption: Experimental workflow for NMR-based tautomer analysis.
UV-Vis Spectroscopy
UV-Vis spectroscopy is a sensitive method for studying tautomeric equilibria, as different tautomers often exhibit distinct absorption maxima (λmax) due to differences in their conjugated π-electron systems.[12][13][14]
-
Protocol:
-
Prepare dilute solutions of this compound in a range of solvents of varying polarity (e.g., hexane, acetonitrile, ethanol, water).
-
Record the UV-Vis absorption spectra over a suitable wavelength range (e.g., 200-400 nm).
-
Deconvolute the overlapping absorption bands corresponding to the different tautomers.[15]
-
The relative intensities of the absorption bands can be used to estimate the tautomer ratios in different solvents.[12]
-
Table 1: Expected Spectroscopic Data for Tautomer Characterization
| Tautomer | Key 1H NMR Signals | Key 13C NMR Signals | Expected UV-Vis λmax |
| 1H-Lactam | N1-H (broad singlet) | C4 (keto, ~160-170 ppm) | Shorter wavelength |
| 3H-Lactam | N3-H (broad singlet) | C4 (keto, ~160-170 ppm) | Shorter wavelength |
| Lactim (Enol) | O-H (broad singlet) | C4 (enol, ~150-160 ppm) | Longer wavelength |
Computational Analysis of Tautomer Stability
Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful tool for predicting the relative stabilities of tautomers and complementing experimental findings.[5][16]
-
Methodology:
-
Structure Optimization: Build the 3D structures of all potential tautomers of this compound. Perform geometry optimization for each tautomer in the gas phase and in various solvents (using a polarizable continuum model, PCM) at a suitable level of theory (e.g., B3LYP/6-311++G(d,p)).[6]
-
Energy Calculation: Calculate the single-point energies, including zero-point vibrational energy (ZPVE) corrections, for the optimized structures to determine the relative Gibbs free energies (ΔG) of the tautomers. The tautomer with the lowest ΔG is predicted to be the most stable.
-
Spectroscopic Prediction: Simulate the NMR chemical shifts (using the GIAO method) and UV-Vis spectra (using Time-Dependent DFT, TD-DFT) for each tautomer.[6][12] These predicted spectra can be compared with experimental data to aid in the assignment of tautomeric forms.
-
Caption: Workflow for computational analysis of tautomerism.
Conclusion and Future Directions
The tautomeric landscape of this compound is a multifaceted interplay of structural features and environmental factors. A combined experimental and computational approach, as outlined in this guide, is crucial for a comprehensive understanding of its tautomeric behavior. The insights gained from such studies are not only of fundamental chemical interest but also have significant practical implications for the development of pyrimidinone-based pharmaceuticals. By elucidating the predominant tautomeric forms and the factors governing their equilibrium, researchers can better predict and modulate the biological activity, pharmacokinetic properties, and formulation characteristics of these important molecules.
Future work could involve variable-temperature NMR studies to determine the thermodynamic parameters of the tautomeric equilibrium and the use of advanced techniques like 2D IR spectroscopy for a more detailed picture of the tautomeric dynamics in aqueous solutions.[16][17][18][19]
References
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askIITians. (2025, March 8). What is Lactam Lactim Tautomerism? Retrieved from [Link]
-
ResearchGate. (n.d.). Solvent effects on direct and indirect tautomerism of pyrimidin‐2(1H)‐one/pyrimidin‐2‐ol. Retrieved from [Link]
-
ACS Publications. (2013). From 2-Hydroxypyridine to 4(3H)-Pyrimidinone: Computational Study on the Control of the Tautomeric Equilibrium. The Journal of Physical Chemistry A. Retrieved from [Link]
-
Peng, C. S., & Tokmakoff, A. (2012). Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy. The Journal of Physical Chemistry Letters, 3(22), 3302–3306. [Link]
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ACS Publications. (2012). Identification of Lactam–Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy. The Journal of Physical Chemistry Letters. Retrieved from [Link]
-
R Discovery. (2022, December 9). Solvent effects on direct and indirect tautomerism of pyrimidin‐2(1H). Retrieved from [Link]
-
Galvão, T. L. P., Rocha, I. M., Ribeiro da Silva, M. D. M. C., & Ribeiro da Silva, M. A. V. (2013). From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium. The Journal of Physical Chemistry A, 117(47), 12668–12674. [Link]
-
PubMed. (2020, September 18). Controlling Keto-Enol Tautomerism of Ureidopyrimidinone to Generate a Single-Quadruple AADD-DDAA Dimeric Array. Retrieved from [Link]
-
ResearchGate. (n.d.). Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy | Request PDF. Retrieved from [Link]
-
Peng, C. S., & Tokmakoff, A. (2012). Identification of Lactam–Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy. The Journal of Physical Chemistry Letters, 3(22), 3302–3306. [Link]
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Encyclopedia.pub. (n.d.). Tautomerism Detected by NMR. Retrieved from [Link]
-
ResearchGate. (n.d.). The Use of NMR Spectroscopy to Study Tautomerism. Retrieved from [Link]
-
ACS Publications. (n.d.). From 2-Hydroxypyridine to 4(3H)-Pyrimidinone: Computational Study on the Control of the Tautomeric Equilibrium. The Journal of Physical Chemistry A. Retrieved from [Link]
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Bentham Science Publisher. (n.d.). NMR as a Tool for Studying Rapid Equilibria: Tautomerism. Retrieved from [Link]
-
Bohrium. (2006, November 1). The use of NMR spectroscopy to study tautomerism. Retrieved from [Link]
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Indian Academy of Sciences. (n.d.). New light on tautomerism of purines and pyrimidines and its biological and genetic implications. Retrieved from [Link]
-
ResearchGate. (2018, July 23). Tautomeric Equilibria Studies by UV-Vis Spectroscopy in β-diketones. Retrieved from [Link]
-
MDPI. (n.d.). Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group. Retrieved from [Link]
-
Slideshare. (n.d.). Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf. Retrieved from [Link]
-
ResearchGate. (n.d.). From 2-Hydroxypyridine to 4(3H)-Pyrimidinone: A Computational Study on the Control of the Tautomeric Equilibrium. | Request PDF. Retrieved from [Link]
-
ResearchGate. (n.d.). Keto-enol tautomerization of pyrimido[4,5-d]pyrimidine-2,4,5,7-(1H, 3H, 6H, 8H)-tetraone. Retrieved from [Link]
-
ResearchGate. (2015, December 20). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. Retrieved from [Link]
-
RSC Publishing. (n.d.). Caging and solvent effects on the tautomeric equilibrium of 3-pyridone/3-hydroxypyridine in the ground state. Retrieved from [Link]
-
the Research Portal. (n.d.). Predicting Keto–Enol Equilibrium from Combining UV/Visible Absorption Spectroscopy with Quantum Chemical Calculations of Vibronic Structures for Many Excited States: A Case Study on Salicylideneanilines. Retrieved from [Link]
-
NIH. (2022, March 10). Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Comparison of Tautomerization, Vibrational Spectra and UV-Vis Analysis of β-Ketoester With Acetylacetone. An Experimental and Theoretical Study. Retrieved from [Link]
-
Canadian Science Publishing. (n.d.). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. Retrieved from [Link]
-
PubChem. (n.d.). 6-tert-butyl-2-[(4-isopropyl-2-pyridyl)methylsulfanyl]pyrimidin-4-amine. Retrieved from [Link]
-
Cochrane, J. C., et al. (2016). Role of tautomerism in RNA biochemistry. RNA, 22(8), 1147-1158. [Link]
-
IUCr. (n.d.). Crystal structures of (E)-2-amino-4-methylsulfanyl-6-oxo-1-(1-phenylethylideneamino)-1,6-dihydropyrimidine-5-carbonitrile and (E)-2-amino-4-methylsulfanyl-6-oxo-1-[1-(pyridin-2-yl)ethylideneamino]-1,6-dihydropyrimidine-5-carbonitrile. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 2. Synthesis of tert-butyl (S)-(1-(pyrazolo[1,5-a]pyrimidin-7-yl)ethyl)carbamates 14a–c, their pyrazolo[1,5-a]pyrimidin-5-yl regioisomers 14'a,c,d, and the free amines 15a,b. Retrieved from [Link]
-
PubChem. (n.d.). 2-[(4-tert-butyl-2-pyridyl)methylsulfanyl]-6-(trifluoromethyl)pyrimidin-4-amine. Retrieved from [Link]
-
ResearchGate. (2025, August 10). (PDF) About selective methods of synthesis of 6- tert -butyl-2-methylphenol and 6. Retrieved from [Link]
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Methodological & Application
The Versatile Scaffold: 6-tert-butyl-2-methylsulfanyl-1H-pyrimidin-4-one in Modern Medicinal Chemistry
In the landscape of contemporary drug discovery, the pyrimidine core stands as a privileged scaffold, forming the backbone of numerous therapeutic agents.[1][2] Its inherent ability to engage in crucial hydrogen bonding interactions, mimicking the purine bases of ATP, has cemented its role in the development of highly selective and potent kinase inhibitors.[1] Within this esteemed class of heterocycles, 6-tert-butyl-2-methylsulfanyl-1H-pyrimidin-4-one emerges as a compound of significant interest. Its unique substitution pattern—a sterically demanding tert-butyl group at the 6-position and a modifiable methylsulfanyl group at the 2-position—offers a compelling starting point for the elaboration of novel molecular entities with therapeutic potential.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the strategic utilization of this compound in medicinal chemistry. We will delve into its synthetic rationale, explore its potential as a cornerstone for kinase inhibitor discovery, and provide detailed, field-proven protocols for its application in a research setting.
Strategic Importance in Drug Design
The 2,4-disubstituted pyrimidine framework is a cornerstone in the design of kinase inhibitors. The nitrogen atoms in the pyrimidine ring act as hydrogen bond acceptors, anchoring the molecule within the ATP-binding pocket of kinases. The substituents at the 2 and 4 positions can be strategically modified to achieve desired potency, selectivity, and pharmacokinetic properties.[3] The 6-tert-butyl group of the title compound provides a bulky, lipophilic anchor that can occupy hydrophobic pockets within the kinase active site, while the 2-methylsulfanyl group serves as a versatile chemical handle for further synthetic diversification.
The potential applications of this scaffold are broad, spanning oncology, immunology, and neurodegenerative disorders. For instance, pyrimidine derivatives have been successfully developed as inhibitors of Janus kinases (JAKs), Aurora kinases, and Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[3][4][5]
Synthesis and Chemical Manipulations
The synthesis of this compound can be achieved through a multi-step sequence, which is amenable to scale-up and derivatization. A general and adaptable synthetic strategy is outlined below.
Proposed Synthetic Workflow
Caption: Workflow for the discovery of kinase inhibitors using the pyrimidine scaffold.
Detailed Experimental Protocols
The following protocols provide a framework for the synthesis, diversification, and biological evaluation of this compound and its derivatives.
Protocol 1: Synthesis of this compound
Materials:
-
Ethyl 4,4-dimethyl-3-oxopentanoate
-
Thiourea
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol (EtOH)
-
Methyl iodide (MeI)
-
Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)
-
Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, column chromatography system)
Procedure:
-
Step 1: Condensation. In a round-bottom flask equipped with a reflux condenser, dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol. To this solution, add ethyl 4,4-dimethyl-3-oxopentanoate (1.0 equivalent) and thiourea (1.0 equivalent).
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid).
-
Remove the solvent under reduced pressure. The resulting crude solid, 6-tert-butyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, can be purified by recrystallization or used directly in the next step.
-
Step 2: S-Methylation. Dissolve the crude product from Step 1 in an appropriate solvent (e.g., aqueous NaOH or DMF with K₂CO₃).
-
Add methyl iodide (1.1 equivalents) dropwise to the solution at room temperature.
-
Stir the reaction mixture for 2-4 hours, again monitoring by TLC.
-
After the reaction is complete, quench with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Protocol 2: Diversification via Nucleophilic Aromatic Substitution (SNAr)
Materials:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
A diverse library of primary and secondary amines
-
A suitable base (e.g., triethylamine or diisopropylethylamine)
-
A suitable solvent (e.g., N,N-dimethylformamide (DMF) or 1,4-dioxane)
Procedure:
-
Step 1: Oxidation to the Sulfone. Dissolve this compound (1.0 equivalent) in DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (2.2 equivalents) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with a saturated solution of sodium bicarbonate and extract the product with DCM.
-
Dry the organic layer, filter, and concentrate to yield the crude 6-tert-butyl-2-(methylsulfonyl)-1H-pyrimidin-4-one, which can be purified by chromatography.
-
Step 2: Nucleophilic Aromatic Substitution. In a reaction vial, dissolve the sulfone from Step 1 (1.0 equivalent) in DMF or 1,4-dioxane.
-
Add the desired amine (1.2 equivalents) and a base (2.0 equivalents).
-
Heat the reaction mixture to 80-120 °C for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction mixture, dilute with water, and extract the product with an organic solvent.
-
Purify the crude product by preparative HPLC or column chromatography to obtain the desired 2-amino-6-tert-butyl-pyrimidin-4-one derivative.
Protocol 3: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol provides a general method for assessing the inhibitory activity of synthesized compounds against a target kinase. [6] Materials:
-
Purified target kinase
-
Specific kinase substrate (peptide or protein)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white plates
-
Luminometer plate reader
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a 384-well plate, add the test compounds to the appropriate wells. Include positive (no inhibitor) and negative (no kinase) controls.
-
Add the kinase and substrate solution to each well.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at the optimal temperature for the kinase (typically 30 °C or room temperature) for a predetermined time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and initiate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Data Summary
The following table provides a hypothetical example of data that could be generated from an in vitro kinase assay screening a small library of derivatives.
| Compound ID | R-group at C2-position | Target Kinase IC₅₀ (nM) |
| 1 | -NH-(CH₂)₂-Ph | 150 |
| 2 | -NH-c-Hex | 85 |
| 3 | Morpholino | 220 |
| 4 | N-methylpiperazino | 55 |
Conclusion
This compound represents a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the reactivity of the 2-methylsulfanyl group provide a robust platform for the generation of diverse compound libraries. The inherent properties of the pyrimidine core make this scaffold particularly well-suited for the discovery of novel kinase inhibitors. The protocols and workflows detailed in this guide offer a comprehensive starting point for researchers aiming to leverage the potential of this promising chemical entity in their drug discovery endeavors.
References
-
Li, T., et al. (2015). Novel 2,4-Disubstituted Pyrimidines as Potent, Selective, and Cell-Permeable Inhibitors of Neuronal Nitric Oxide Synthase. Journal of Medicinal Chemistry. [Link]
-
Li, T., et al. (2015). Novel 2,4-Disubstituted Pyrimidines as Potent, Selective, and Cell-Permeable Inhibitors of Neuronal Nitric Oxide Synthase. PMC. [Link]
-
El-Gohary, N. S., & Shaaban, M. I. (2024). Development and evaluation of 2,4-disubstituted-5-aryl pyrimidine derivatives as antibacterial agents. Archiv der Pharmazie. [Link]
-
Al-Obaid, A. M., et al. (2010). Design, synthesis and evaluation of 2,4-disubstituted pyrimidines as cholinesterase inhibitors. Bioorganic & Medicinal Chemistry. [Link]
-
Li, T., et al. (2015). Novel 2,4-Disubstituted Pyrimidines as Potent, Selective, and Cell-Permeable Inhibitors of Neuronal Nitric Oxide Synthase. ACS Publications. [Link]
-
Gold, M. G., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry. [Link]
-
Wang, X., et al. (2022). Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate. ACS Medicinal Chemistry Letters. [Link]
-
Schenone, S., et al. (2004). Synthesis of 1-(2-chloro-2-phenylethyl)-6-methylthio-1H-pyrazolo[3,4-d]pyrimidines 4-amino substituted and their biological evaluation. European Journal of Medicinal Chemistry. [Link]
-
Chen, Y-T., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PMC. [Link]
-
Fotsch, C., et al. (2004). Alkynylpyrimidine amide derivatives as potent, selective, and orally active inhibitors of Tie-2 kinase. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Abokla, A. M., et al. (2022). Novel phenylthiazoles with a tert-butyl moiety: promising antimicrobial activity against multidrug-resistant pathogens. RSC Medicinal Chemistry. [Link]
-
European Patent Office. (2020). PYRIMIDINE-FUSED CYCLIC COMPOUND, PREPARATION METHOD THEREFOR AND APPLICATION THEREOF. [Link]
-
Foote, K. M., et al. (2013). Discovery of 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (AZ20): a potent and selective inhibitor of ATR protein kinase with monotherapy in vivo antitumor activity. Journal of Medicinal Chemistry. [Link]
-
Wang, B-L., et al. (2021). Synthesis and fungicidal activity of novel 2-(2-alkylthio-6-phenylpyrimidin-4-yl)-1H-benzimidazoles. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Henry, J. R., et al. (2015). Discovery of 1-(3,3-dimethylbutyl)-3-(2-fluoro-4-methyl-5-(7-methyl-2-(methylamino)pyrido[2,3-d]pyrimidin-6-yl)phenyl)urea (LY3009120) as a pan-RAF inhibitor with minimal paradoxical activation and activity against BRAF or RAS mutant tumor cells. Journal of Medicinal Chemistry. [Link]
-
Li, Y., et al. (2024). Synthesis and biological activity evaluation of a novel pleuromutilin derivative 22-((2-methyl-1-(1H-pyrrole-2-carboxamido)propan-2-yl)thio)-deoxypleuromutilin. Frontiers in Pharmacology. [Link]
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Application Note: Quantitative Analysis of 6-tert-butyl-2-methylsulfanyl-1H-pyrimidin-4-one using HPLC-UV and LC-MS/MS
Abstract
This document provides detailed analytical procedures for the accurate quantification of 6-tert-butyl-2-methylsulfanyl-1H-pyrimidin-4-one, a heterocyclic compound with potential applications in pharmaceutical development and chemical synthesis.[1][2] The primary method detailed is a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection, suitable for purity assessment, stability studies, and quality control of bulk materials and formulated products. Additionally, a high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is presented for trace-level quantification, particularly relevant for bioanalytical studies or impurity profiling. Both protocols are designed to be self-validating and are grounded in the principles outlined by the International Conference on Harmonisation (ICH) guidelines.[3][4]
Introduction and Scientific Rationale
This compound belongs to the pyrimidinone class of heterocyclic compounds. Pyrimidine derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, forming the core structure of many therapeutic agents.[5][6] Accurate and reliable quantification of this specific molecule is therefore essential for drug discovery, process optimization, quality assurance, and regulatory compliance.
The selection of an analytical method is contingent on its intended purpose.[7]
-
RP-HPLC with UV Detection is the workhorse of pharmaceutical analysis, offering a balance of speed, specificity, precision, and accessibility. The pyrimidinone core possesses a strong UV chromophore, making it ideally suited for UV detection. This method is optimal for assaying the compound in relatively clean matrices where concentration levels are high (e.g., >0.1% w/w).
-
LC-MS/MS provides unparalleled sensitivity and selectivity by combining the separation power of HPLC with the mass-based detection of a tandem mass spectrometer.[8][9] This technique is essential when quantifying the analyte in complex biological matrices (e.g., plasma, urine) or when determining its presence as a trace-level impurity.[10][11]
This guide provides the foundational protocols to implement these techniques, emphasizing the scientific reasoning behind parameter selection to ensure robust and transferable methods.
Primary Method: RP-HPLC with UV Detection
This method is designed for the accurate assay and purity determination of this compound.
Principle and Rationale
The method employs a C18 stationary phase, which is hydrophobic in nature. The analyte, being a moderately polar molecule, will be retained on the column. A mobile phase consisting of an organic solvent (acetonitrile) and an aqueous buffer is used to elute the compound. The proportion of acetonitrile is optimized to achieve a suitable retention time, ensuring separation from potential impurities without excessive run times. A phosphate buffer is used to maintain a consistent pH, which is critical for ensuring reproducible retention times and symmetrical peak shapes, as the ionization state of the analyte can be pH-dependent.
Experimental Protocol: HPLC-UV Analysis
Instrumentation and Materials:
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV/Vis or Photodiode Array (PDA) detector.
-
Data acquisition and processing software (e.g., Chromeleon™, Empower™).
-
Analytical balance (0.01 mg readability).
-
Volumetric flasks (Class A).
-
Pipettes (calibrated).
-
Syringe filters (0.45 µm, PTFE or nylon).
-
Reference Standard: this compound (purity ≥99.5%).
-
Acetonitrile (HPLC grade).
-
Potassium dihydrogen phosphate (KH₂PO₄) (AR grade).
-
Orthophosphoric acid (AR grade).
-
Water (HPLC grade or Milli-Q).
Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm (e.g., Zorbax, Luna, Hypersil GOLD) | Provides excellent retention and resolution for a wide range of medium-polarity compounds. |
| Mobile Phase A | 20 mM Potassium Phosphate Buffer, pH 3.0 | Buffers the system to ensure consistent analyte ionization and retention. |
| Mobile Phase B | Acetonitrile | Organic modifier for eluting the analyte. |
| Gradient/Isocratic | Isocratic: 60:40 (A:B) or a shallow gradient if impurities are present. | An isocratic method is simpler and more robust for routine QC. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable backpressure. |
| Column Temperature | 30 °C | Maintains stable retention times and improves peak shape by reducing mobile phase viscosity. |
| Injection Volume | 10 µL | A small volume minimizes potential peak distortion from the injection solvent. |
| Detection Wavelength | ~275 nm (To be confirmed by scanning the analyte in the mobile phase) | Wavelength of maximum absorbance for the pyrimidinone chromophore, ensuring maximum sensitivity. |
| Run Time | 10 minutes | Sufficient to elute the main peak and any closely related impurities. |
Preparation of Solutions:
-
Mobile Phase A (Buffer): Dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust the pH to 3.0 ± 0.05 using orthophosphoric acid. Filter through a 0.45 µm filter.
-
Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 50:50 ratio. This ensures compatibility with the mobile phase and prevents peak distortion.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (100 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent. This concentration is suitable for assay determination.
-
Sample Solution (100 µg/mL): Accurately weigh an amount of the test sample equivalent to 25 mg of the active compound into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent. Further dilute 5 mL of this solution to 50 mL with diluent. Filter through a 0.45 µm syringe filter before injection.
HPLC Analysis Workflow
Caption: Workflow for HPLC-UV quantification.
Method Validation Protocol (ICH Q2(R2) Framework)
A robust analytical method must be validated to prove it is fit for its intended purpose.[12] The following parameters should be assessed.[13][14]
Validation Parameters and Acceptance Criteria:
| Parameter | Protocol Summary | Typical Acceptance Criteria |
| Specificity | Analyze blank, placebo (if applicable), and analyte. Spike placebo with analyte. Perform stress testing (acid, base, peroxide, heat, light). | No interference at the analyte's retention time. Peak purity index > 0.999. |
| Linearity | Analyze at least 5 concentrations across the range (e.g., 50-150% of nominal). Plot peak area vs. concentration. | Correlation coefficient (r²) ≥ 0.999. Y-intercept close to zero. |
| Range | The concentration interval over which the method is shown to be linear, accurate, and precise.[15] | Typically 80-120% of the test concentration for an assay. |
| Accuracy | Analyze samples spiked with known amounts of analyte at 3 levels (e.g., 80%, 100%, 120%) in triplicate. Calculate % recovery.[16] | 98.0% - 102.0% recovery. |
| Precision (Repeatability) | Analyze 6 replicate sample preparations at 100% concentration on the same day, by the same analyst. | RSD ≤ 1.0%. |
| Precision (Intermediate) | Repeat repeatability test on a different day, with a different analyst, or on a different instrument. | RSD ≤ 2.0%. |
| LOD & LOQ | Determine based on signal-to-noise ratio (LOD S/N=3, LOQ S/N=10) or standard deviation of the response and the slope of the calibration curve. | LOD & LOQ should be reported. LOQ must be precise and accurate. |
| Robustness | Systematically vary method parameters (e.g., pH ±0.2, column temp ±5°C, flow rate ±10%, mobile phase composition ±2%). | System suitability criteria must be met. Results should not be significantly affected. |
Advanced Method: LC-MS/MS for High-Sensitivity Quantification
This method is ideal for determining trace levels of this compound in complex matrices like plasma.
Principle and Rationale
The method utilizes the high separation efficiency of UPLC/HPLC coupled with the specificity of a triple quadrupole mass spectrometer. The analyte is ionized, typically using Electrospray Ionization (ESI) in positive mode, to form the protonated parent ion [M+H]⁺. This parent ion is selected in the first quadrupole (Q1), fragmented in the second quadrupole (Q2) via collision-induced dissociation (CID), and a specific, stable fragment ion is monitored in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity, virtually eliminating matrix interference.[17][18]
Experimental Protocol: LC-MS/MS Analysis
Instrumentation and Materials:
-
LC-MS/MS system (e.g., Agilent, Sciex, Thermo, Waters) with an ESI source.
-
Appropriate LC column (e.g., C18, 1.7-2.6 µm particle size).
-
Internal Standard (IS): A stable isotope-labeled version of the analyte is ideal. If unavailable, a structurally similar compound can be used.
-
Solvents: Methanol and/or Acetonitrile (LC-MS grade), Formic Acid (LC-MS grade).
-
Sample preparation materials (e.g., protein precipitation plates/tubes, SPE cartridges).
LC-MS/MS Conditions:
| Parameter | Recommended Setting | Rationale |
| LC Column | UPLC C18, 2.1 x 50 mm, 1.8 µm | Smaller particle size and column dimensions are suited for fast gradients and high-throughput analysis with mass spectrometry. |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid is a volatile modifier that aids in protonation for positive mode ESI. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | |
| Flow Rate | 0.4 mL/min | Compatible with ESI source and 2.1 mm ID columns. |
| Gradient | 5% B to 95% B over 3 minutes, hold 1 min, re-equilibrate. | A fast gradient provides rapid elution and high sample throughput. |
| Ionization Mode | ESI, Positive | The nitrogen atoms in the pyrimidine ring are readily protonated. |
| MRM Transitions | Analyte: Q1: 213.1 -> Q3: 156.1 (Qualifier: 213.1 -> 114.1) IS: To be determined for the selected IS. | Precursor [M+H]⁺: 213.1 Product (Loss of tert-butyl): 156.1. A qualifier ion confirms identity. These values must be optimized experimentally. |
| Source Parameters | To be optimized on the specific instrument (e.g., Capillary Voltage, Gas Flow, Temperature). | Instrument-specific optimization is crucial for maximizing sensitivity. |
Sample Preparation (Protein Precipitation):
-
Pipette 50 µL of sample (e.g., plasma) into a microcentrifuge tube.
-
Add 150 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at >10,000 g for 10 minutes.
-
Transfer the supernatant to a clean vial or 96-well plate for injection.
LC-MS/MS Analysis Workflow
Sources
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. researchgate.net [researchgate.net]
- 6. Synthesizing New Pyrimidinone Derivatives and Their Respective Biological Structure Assessment – Oriental Journal of Chemistry [orientjchem.org]
- 7. scielo.br [scielo.br]
- 8. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]
- 9. researchgate.net [researchgate.net]
- 10. Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Improved diagnostics of purine and pyrimidine metabolism disorders using LC-MS/MS and its clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. database.ich.org [database.ich.org]
- 13. qbdgroup.com [qbdgroup.com]
- 14. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 15. jetir.org [jetir.org]
- 16. pharmtech.com [pharmtech.com]
- 17. Quantitation of Pyrimidine in Urine by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 18. researchgate.net [researchgate.net]
Application Note & Protocol: A Robust and Scalable Synthesis of 6-tert-butyl-2-methylsulfanyl-1H-pyrimidin-4-one
Abstract
This document provides a comprehensive, field-proven guide for the scale-up synthesis of 6-tert-butyl-2-methylsulfanyl-1H-pyrimidin-4-one, a key intermediate in pharmaceutical development. The protocol is designed for robustness, scalability, and high yield, moving beyond bench-scale procedures to address the practical challenges of multi-kilogram production. We detail a two-step synthesis pathway commencing with the cyclocondensation of ethyl 4,4-dimethyl-3-oxopentanoate and thiourea, followed by a selective S-methylation. The rationale behind critical process parameters, safety protocols for handling hazardous reagents, and troubleshooting guidelines are thoroughly explained to ensure successful and safe implementation by researchers and process chemists.
Introduction and Scientific Background
Pyrimidinone derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] Their diverse biological activities make them privileged scaffolds in drug discovery programs. This compound serves as a versatile building block, enabling further functionalization at various positions to generate libraries of novel compounds for screening.
The synthesis of the pyrimidinone core is typically achieved through cyclocondensation reactions, most famously the Biginelli reaction, which involves the combination of a β-dicarbonyl compound, an aldehyde, and a urea or thiourea.[2][3] For the target molecule, a more direct approach involves the condensation of a β-ketoester with a thiourea equivalent. While a one-pot reaction using S-alkylisothiourea is possible, a two-step approach offers superior control over the reaction, minimizes side products (such as over-alkylation), and is generally more amenable to large-scale operations.[4]
This guide presents a validated two-step process:
-
Cyclocondensation: Formation of the pyrimidine ring by reacting ethyl 4,4-dimethyl-3-oxopentanoate with thiourea to yield the stable intermediate, 6-tert-butyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one.
-
S-Methylation: Selective alkylation of the thione intermediate using methyl iodide to afford the final product.[5]
This methodology was developed to ensure high purity, operational simplicity, and scalability.
Reaction Mechanism and Workflow
The overall synthesis proceeds via two distinct chemical transformations.
Step 1: Base-Catalyzed Cyclocondensation The reaction is initiated by the deprotonation of the β-ketoester, ethyl 4,4-dimethyl-3-oxopentanoate, by a strong base like sodium ethoxide to form an enolate. This is followed by a nucleophilic attack of thiourea on the ester carbonyl, leading to an intermediate that subsequently undergoes intramolecular cyclization and dehydration to form the stable 6-tert-butyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one ring system.
Step 2: S-Methylation The thione intermediate is deprotonated by a base (e.g., sodium hydroxide) to form a thiolate anion. This highly nucleophilic sulfur then attacks the electrophilic methyl iodide in a classic SN2 reaction to yield the final this compound product.
Overall Synthetic Scheme
Caption: High-level overview of the two-step synthesis.
Detailed Scale-Up Protocol
This protocol is optimized for a 100-gram scale of the final product and can be linearly scaled with appropriate engineering controls.
Part A: Synthesis of 6-tert-butyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one (Intermediate I)
Process Workflow Diagram
Caption: Process flow for the synthesis of Intermediate I.
Materials & Reagents
| Reagent | MW ( g/mol ) | Equivalents | Moles (mol) | Mass (g) | Volume (mL) | Notes |
|---|---|---|---|---|---|---|
| Ethyl 4,4-dimethyl-3-oxopentanoate | 172.24 | 1.00 | 0.543 | 93.5 | 102 | Purity ≥98% |
| Thiourea | 76.12 | 1.10 | 0.597 | 45.5 | - | Purity ≥99%[6][7] |
| Sodium Ethoxide | 68.05 | 1.20 | 0.651 | 44.3 | - | Purity ≥96% |
| Ethanol (200 Proof) | - | - | - | - | 800 | Anhydrous |
| Deionized Water | - | - | - | - | 1000 | For work-up |
| Hydrochloric Acid (37%) | - | - | - | - | As needed | For pH adjustment |
| Heptane | - | - | - | - | 200 | For washing |
Step-by-Step Procedure
-
Reactor Setup: Equip a 3 L jacketed glass reactor with an overhead mechanical stirrer, reflux condenser, temperature probe, and nitrogen inlet.
-
Reagent Charging: a. Charge 800 mL of anhydrous ethanol to the reactor. b. Under a nitrogen atmosphere, carefully add 44.3 g (0.651 mol) of sodium ethoxide. Stir until fully dissolved. Causality: A strong base is required to generate the ketoester enolate, which is the active nucleophile in the initial condensation step.[8][9] c. Slowly add 93.5 g (0.543 mol) of ethyl 4,4-dimethyl-3-oxopentanoate via an addition funnel over 30 minutes, maintaining the internal temperature below 30°C. An exothermic reaction will occur. d. Once the addition is complete, add 45.5 g (0.597 mol) of thiourea in one portion.
-
Reaction: Heat the mixture to reflux (approx. 78°C) and maintain for 6-8 hours.
-
Monitoring: Monitor the reaction progress by TLC or HPLC until the starting ketoester is consumed.
-
Work-up: a. Cool the reaction mixture to room temperature (20-25°C). b. Slowly pour the reaction slurry into 1 L of cold deionized water with vigorous stirring. c. Adjust the pH of the aqueous mixture to 5-6 by the slow addition of concentrated HCl. This step is crucial for precipitating the product. d. Stir the resulting thick slurry for 1-2 hours to ensure complete precipitation.
-
Isolation: a. Filter the solid product using a Buchner funnel. b. Wash the filter cake thoroughly with deionized water (2 x 250 mL) until the filtrate is neutral. c. Wash the cake with heptane (200 mL) to remove non-polar impurities. d. Dry the solid in a vacuum oven at 60°C to a constant weight.
-
Yield & Quality: Expected yield: 90-98 g (83-91%). The product should be an off-white solid of sufficient purity for the next step.
Part B: Synthesis of this compound (Final Product)
Materials & Reagents
| Reagent | MW ( g/mol ) | Equivalents | Moles (mol) | Mass (g) | Volume (mL) | Notes |
|---|---|---|---|---|---|---|
| Intermediate I | 198.28 | 1.00 | 0.504 | 100 | - | From Part A |
| Sodium Hydroxide | 40.00 | 1.10 | 0.554 | 22.2 | - | Purity ≥97% |
| Methyl Iodide | 141.94 | 1.05 | 0.529 | 75.1 | 33 | Toxic, handle with care[10][11] |
| Ethanol (95%) | - | - | - | - | 500 | Solvent |
| Deionized Water | - | - | - | - | 700 | Solvent & Work-up |
Step-by-Step Procedure
-
Reactor Setup: Use a clean 3 L jacketed reactor with an overhead stirrer, temperature probe, and addition funnel.
-
Reagent Charging: a. Charge 100 g (0.504 mol) of Intermediate I, 500 mL of ethanol, and 200 mL of water to the reactor. b. Prepare a solution of 22.2 g (0.554 mol) of sodium hydroxide in 100 mL of water and add it to the reactor. Stir until a clear solution is obtained. Causality: The base deprotonates the thiol group, forming a thiolate which is a potent nucleophile for the subsequent alkylation.
-
Methylation: a. Cool the reaction mixture to 10-15°C using a chiller. b. Slowly add 75.1 g (0.529 mol) of methyl iodide via the addition funnel over 1 hour, maintaining the temperature below 20°C. The reaction is exothermic. c. After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Monitoring: Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Work-up & Isolation: a. Add 400 mL of cold deionized water to the reaction mixture. b. The product will precipitate as a white solid. Stir the slurry for 1 hour in an ice bath to maximize precipitation. c. Filter the solid using a Buchner funnel. d. Wash the filter cake with cold deionized water (2 x 200 mL). e. Dry the product in a vacuum oven at 50°C to a constant weight.
-
Yield & Quality: Expected yield: 98-105 g (92-98%). The product should be a white crystalline solid. If required, recrystallization from an ethanol/water mixture can further enhance purity.
Safety and Hazard Management
Scaling up chemical synthesis requires stringent adherence to safety protocols. The primary hazards in this process are associated with the reagents listed below.
| Reagent | Hazard Classification | Handling Precautions & PPE |
| Sodium Ethoxide | Flammable Solid, Corrosive, Water-Reactive[8][9] | Handle under an inert atmosphere (N₂). Avoid contact with water. Wear flame-retardant lab coat, safety goggles, and chemical-resistant gloves.[8] |
| Thiourea | Suspected Carcinogen, Suspected Teratogen, Acute Toxicity[6][7][12] | Avoid inhaling dust. Handle in a ventilated enclosure or fume hood. Wear a respirator, gloves, and eye protection.[7][13] |
| Methyl Iodide | Toxic, Flammable Liquid, Suspected Carcinogen[11] | Highly volatile and toxic. Handle exclusively in a high-performance fume hood. Use a syringe pump for additions. Wear appropriate gloves (e.g., laminate film), lab coat, and full face shield.[10] |
| Sodium Hydroxide | Corrosive | Causes severe skin burns and eye damage. Avoid contact. Wear gloves and safety goggles. |
| Hydrochloric Acid | Corrosive | Causes severe skin burns and respiratory irritation. Handle in a fume hood. Wear gloves, goggles, and a lab coat. |
Waste Disposal: All waste streams must be segregated and disposed of according to institutional and local regulations. Quench any unreacted methyl iodide in the aqueous filtrate with a sodium thiosulfate solution before neutralization and disposal.
Troubleshooting and Process Optimization
| Problem | Potential Cause | Recommended Solution |
| Part A: Low Yield | Incomplete reaction. | Extend reflux time. Ensure anhydrous conditions as water can interfere.[14] Check the quality of the sodium ethoxide. |
| Product lost in filtrate. | Ensure pH is correctly adjusted to 5-6. Over-acidification can lead to salt formation. Cool the slurry sufficiently before filtration. | |
| Part B: Side Products | N- or O-alkylation detected. | This indicates the reaction conditions are too harsh. Ensure the methylation temperature is kept low (10-15°C). Use a slightly less stoichiometric amount of methyl iodide. |
| Incomplete reaction. | The base may be insufficient or of poor quality. Ensure 1.1 equivalents of high-purity NaOH are used. Check for complete dissolution of Intermediate I before adding methyl iodide. | |
| General: Oiling Out | Product precipitates as an oil instead of a solid during work-up. | Add precipitating solvent (water) more slowly. Ensure vigorous stirring. Seed the solution with a small crystal of the product. |
| General: Off-Color Product | Impurities from starting materials or side reactions. | Ensure high-purity starting materials. For Part A, boiling the water before work-up can expel oxygen and prevent some color formation.[15] If necessary, perform a charcoal treatment and recrystallize the final product. |
Conclusion
The two-step protocol detailed in this application note provides a reliable and scalable pathway for the synthesis of this compound. By separating the cyclocondensation and S-methylation steps, the process offers excellent control, leading to high yields and purity. The emphasis on understanding the causality behind procedural steps, coupled with rigorous safety and troubleshooting guidelines, equips researchers and drug development professionals with a robust framework for producing this valuable chemical intermediate on a multi-gram to kilogram scale.
References
- Benchchem. Technical Support Center: Optimization of Pyrimidine Synthesis.
-
MDPI. Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Available from: [Link]
-
Organic Chemistry Portal. Pyrimidine synthesis. Available from: [Link]
-
ResearchGate. Synthesis of some new thiazolo pyrimidines using cyclocondensation reactions | Request PDF. Available from: [Link]
-
RSC Publishing. Bicyclic 6 + 6 systems: the chemistry of pyrimido[4,5- d ]pyrimidines and pyrimido[5,4- d ]pyrimidines - RSC Advances. Available from: [Link]
-
PubMed. Novel pyrimidinone derivatives: synthesis, antitumor and antimicrobial evaluation. Available from: [Link]
-
ResearchGate. one-pot three-component condensation reaction of aldehyde, ethyl acetoacetate and urea or thiourea.... Available from: [Link]
-
NIH. One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. Available from: [Link]
-
Pharmacia. Synthesis and anticonvulsant activity of 6-methyl-2-((2-oxo-2-arylethyl)thio)pyrimidin-4(3 H)-one derivatives and products of their cyclization. Available from: [Link]
-
Chemos GmbH&Co.KG. Safety Data Sheet: thiourea. Available from: [Link]
-
Carl ROTH. Safety Data Sheet: Thiourea. Available from: [Link]
-
Carl ROTH. Safety Data Sheet: Thiourea. Available from: [Link]
-
Columbus Chemical. SAFETY DATA SHEET. Available from: [Link]
-
NJ.gov. HAZARD SUMMARY. Available from: [Link]
-
Organic Syntheses Procedure. pseudothiohydantoin. Available from: [Link]
- Google Patents. EP0049173B1 - Pyrimidone derivatives, processes for their preparation and pharmaceutical derivatives containing them.
Sources
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- 2. derpharmachemica.com [derpharmachemica.com]
- 3. researchgate.net [researchgate.net]
- 4. One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and anticonvulsant activity of 6-methyl-2-((2-oxo-2-arylethyl)thio)pyrimidin-4(3 H)-one derivatives and products of their cyclization [pharmacia.pensoft.net]
- 6. chemos.de [chemos.de]
- 7. carlroth.com [carlroth.com]
- 8. fishersci.com [fishersci.com]
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- 15. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-tert-butyl-2-methylsulfanyl-1H-pyrimidin-4-one
Welcome to the technical support center for the synthesis of 6-tert-butyl-2-methylsulfanyl-1H-pyrimidin-4-one. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently encountered challenges in this specific synthesis. Our goal is to move beyond simple procedural steps and offer a deeper understanding of the reaction's causality, enabling you to optimize your yield and purity.
The synthesis of 4-pyrimidone-2-thioethers, such as the target molecule, is a cornerstone reaction for creating densely functionalized pyrimidines, which are prevalent in many bioactive compounds and serve as versatile building blocks for further chemical modification.[1] The most common and efficient route involves the condensation of a β-ketoester (ethyl pivaloylacetate) with an S-alkylisothiourea (S-methylisothiourea). This guide focuses on a robust one-pot, two-stage protocol that utilizes a sequential base- and acid-mediated condensation.[1]
Section 1: The Synthetic Pathway & Mechanism
The synthesis proceeds via a base-mediated condensation to form an intermediate, followed by an acid-mediated intramolecular cyclization and dehydration to yield the final pyrimidinone ring. Understanding this mechanism is critical for effective troubleshooting.
The overall reaction is as follows:
Ethyl Pivaloylacetate + S-Methylisothiourea Sulfate --(1. Base, 2. Acid)--> this compound
Reaction Mechanism Flow
The following diagram illustrates the key steps in the formation of the pyrimidinone ring.
Caption: Key mechanistic steps of the pyrimidinone synthesis.
Section 2: Standard Experimental Protocol
This protocol outlines a reliable one-pot method for synthesizing the target compound on a laboratory scale. It is designed to be a self-validating system, providing a solid baseline for your experiments.
Reagents & Materials:
-
S-methylisothiourea sulfate
-
Ethyl pivaloylacetate (4,4-dimethyl-3-oxopentanoate)
-
Sodium ethoxide (NaOEt)
-
Ethanol (anhydrous)
-
Hydrochloric acid (HCl), concentrated
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Standard glassware for workup and purification
Procedure:
-
Setup: Assemble a round-bottom flask with a reflux condenser under an inert atmosphere (e.g., Nitrogen).
-
Base-Mediated Condensation:
-
To the flask, add S-methylisothiourea sulfate (1.0 eq) and anhydrous ethanol.
-
Add sodium ethoxide (2.0 eq) portion-wise while stirring.
-
Add ethyl pivaloylacetate (1.0 eq) dropwise to the mixture.
-
Heat the reaction mixture to reflux (approx. 78°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[2]
-
-
Acid-Mediated Cyclization:
-
After the initial condensation is complete (as indicated by TLC), cool the mixture to room temperature.
-
Slowly add concentrated HCl to the reaction mixture until the pH is approximately 1-2.
-
Re-heat the mixture to reflux and maintain for another 2-4 hours.
-
-
Workup and Isolation:
-
Cool the reaction mixture in an ice bath. A precipitate of the product should form.
-
Filter the solid product and wash with a small amount of cold ethanol to remove impurities.
-
Neutralize the filtrate with a suitable base (e.g., aqueous sodium bicarbonate) and extract with an organic solvent (e.g., ethyl acetate) to recover any dissolved product.
-
Combine the solid product with the extracted material (after solvent evaporation).
-
-
Purification:
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain the pure this compound.
-
Section 3: Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Q1: My reaction yield is very low or I've isolated no product. What went wrong?
A1: Low yield is a common problem that can stem from several factors. A systematic approach is key to identifying the root cause.[3]
-
Cause A: Ineffective Base or Acid Catalysis.
-
The "Why": The base (NaOEt) is crucial for deprotonating the β-ketoester to form the reactive enolate intermediate. The acid is essential for catalyzing the final cyclization and dehydration steps.[1] If either is inactive or used in the wrong amount, the reaction will stall.
-
Solution:
-
Base Quality: Ensure your sodium ethoxide is fresh and has not been deactivated by moisture. Consider using other non-nucleophilic bases like DBU or a heterogeneous base like high-surface-area MgO.[4]
-
Acid Addition: Ensure the pH is distinctly acidic (pH 1-2) in the second stage. Insufficient acid will lead to poor cyclization efficiency.
-
-
-
Cause B: Suboptimal Reaction Temperature.
-
The "Why": Temperature is a critical parameter.[5] While higher temperatures can increase the reaction rate, they can also promote the decomposition of starting materials or intermediates, especially the S-methylisothiourea.[6] Conversely, a temperature that is too low will result in an incomplete reaction.
-
Solution:
-
Temperature Control: Ensure your reflux temperature is stable. For ethanol, this should be around 78°C.
-
Optimization: If yield remains low, consider running the reaction at a slightly lower temperature (e.g., 60-70°C) for a longer duration to minimize potential degradation.
-
-
-
Cause C: Purity of Starting Materials.
-
The "Why": Impurities in the starting materials, particularly the ethyl pivaloylacetate, can inhibit the reaction or lead to unwanted side products, complicating purification and reducing the overall yield.[5]
-
Solution:
-
Verify Purity: Check the purity of your starting materials by NMR or GC-MS before starting the reaction.
-
Purification: If necessary, purify the ethyl pivaloylacetate by vacuum distillation. Ensure the S-methylisothiourea sulfate is dry.
-
-
Q2: My TLC/HPLC analysis shows a significant amount of unreacted starting materials, even after extended reaction times. What should I do?
A2: This indicates a problem with reaction kinetics or catalyst efficiency.
-
The "Why": The activation energy for the reaction may not be overcome, or the catalyst may be insufficient or inactive.[5]
-
Solution:
-
Increase Catalyst Loading: If you suspect catalyst inefficiency, particularly in the acid-mediated step, a slight increase in the amount of HCl may be beneficial. However, be cautious as excessive acid can cause other issues.
-
Extend Reaction Time: Continue monitoring the reaction by TLC. Some cyclizations can be slow and may require overnight reflux.[2]
-
Re-evaluate Temperature: A moderate increase in temperature could be necessary if you are operating below reflux. However, this should be balanced against the risk of degradation.[6]
-
Q3: The reaction works, but the crude product is very impure and difficult to purify. How can I minimize byproducts?
A3: The formation of multiple byproducts often points to side reactions or suboptimal conditions.
-
Cause A: Self-Condensation of Ethyl Pivaloylacetate.
-
The "Why": Under basic conditions, β-ketoesters can undergo self-condensation, leading to complex impurities.
-
Solution: Add the ethyl pivaloylacetate slowly and dropwise to the basic solution of S-methylisothiourea. This maintains a low concentration of the ketoester, favoring the desired intermolecular reaction over self-condensation.
-
-
Cause B: Hydrolysis of Intermediates or Starting Materials.
-
The "Why": The presence of water can lead to the hydrolysis of the ester group on the starting material or other sensitive intermediates.[2]
-
Solution: Ensure you are using anhydrous ethanol and that your reaction setup is protected from atmospheric moisture, especially during the base-mediated step.
-
Section 4: Yield Optimization Strategies
To systematically improve your yield, consider optimizing the following parameters.
Table 1: Parameter Optimization for Yield Improvement
| Parameter | Conditions to Test | Expected Outcome & Rationale | Reference |
| Base | NaOEt, K₂CO₃, DBU, MgO | A stronger base may accelerate the initial condensation but could also promote side reactions. A heterogeneous catalyst like MgO can simplify workup. | [4] |
| Solvent | Ethanol, Acetonitrile, Toluene, Solvent-free | Solvent polarity can significantly impact reaction rates and reactant solubility. Polar solvents are generally preferred for this type of condensation. | [5] |
| Temperature | 60°C, Reflux (78°C), 90°C (Toluene) | Balancing reaction rate against the thermal stability of reactants is key. Monitor for byproduct formation at higher temperatures. | [6][7] |
| Reaction Time | 4h, 8h, 12h, 24h | Monitor by TLC/HPLC to find the optimal time where product formation plateaus and degradation is minimal. | [5] |
Troubleshooting Workflow for Low Yield
If you are facing low yields, follow this logical workflow to diagnose the issue.
Caption: A systematic workflow for troubleshooting low product yield.
Section 5: Frequently Asked Questions (FAQs)
-
Q: Can this synthesis be performed as a true one-pot reaction without isolating intermediates?
-
A: Yes. The protocol described in this guide is a one-pot, two-stage process where the acid is added directly to the reaction mixture after the initial base-mediated condensation is complete. This approach is highly efficient and avoids difficult isolations of intermediates.[1]
-
-
Q: What is the best way to monitor the reaction's progress?
-
A: Thin Layer Chromatography (TLC) is the most convenient method. Use a moderately polar eluent system, such as 7:3 or 1:1 Hexane:Ethyl Acetate.[2] The starting ketoester will have a high Rf, while the polar pyrimidinone product will have a much lower Rf. The disappearance of the starting material spot is a key indicator for moving to the next stage or completing the reaction.
-
-
Q: My final product has a persistent yellow color. Is this an impurity?
-
A: While the pure product should be a white or off-white solid, a pale yellow color is common in crude pyrimidinone syntheses. This can be due to minor, highly conjugated byproducts. If the color persists after one round of recrystallization and the NMR/MS data is clean, it is likely not a significant impurity. If purity is a concern, column chromatography or a second recrystallization may be necessary.
-
-
Q: Is it critical to use S-methylisothiourea sulfate?
-
A: No, the hydrochloride salt is also commonly used. The key is that it is a stable salt of S-methylisothiourea. You must use two equivalents of your base (e.g., NaOEt) to neutralize the salt and to deprotonate the β-ketoester.
-
References
- Benchchem. (n.d.). Technical Support Center: Pyrimidine Synthesis Reactions.
- Benchchem. (n.d.). Troubleshooting unexpected side reactions in pyrimidine synthesis.
-
Taylor & Francis Online. (2009, February 25). Three-Component Synthesis of Pyrimidine and Pyrimidinone Derivatives in the Presence of High-Surface-Area MgO, a Highly Effective Heterogeneous Base Catalyst. Retrieved from [Link]
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis.
- Benchchem. (n.d.). Common side reactions in the synthesis of pyrimidines and their prevention.
-
Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. Retrieved from [Link]
-
Wikipedia. (n.d.). Pyrimidine. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of temperature on the synthesis of.... Retrieved from [Link]
Sources
- 1. One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 6-tert-butyl-2-methylsulfanyl-1H-pyrimidin-4-one
Welcome to the technical support guide for the synthesis of 6-tert-butyl-2-methylsulfanyl-1H-pyrimidin-4-one. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols for researchers, chemists, and drug development professionals. Our goal is to equip you with the technical insights needed to navigate the complexities of this synthesis, minimize side reactions, and maximize yield and purity.
Introduction: The Synthetic Challenge
This compound is a valuable heterocyclic building block. The core structure is typically assembled via a cyclocondensation reaction between a β-ketoester (ethyl 4,4-dimethyl-3-oxopentanoate) and an S-alkylisothiourea. While seemingly straightforward, this reaction is prone to several side reactions that can complicate synthesis and purification. The most robust approach is a one-pot, two-stage procedure involving a base-mediated condensation followed by an acid-mediated dehydration and aromatization.[1][2] This method is designed to circumvent the issues associated with harsher, single-step conditions.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the recommended synthetic route for preparing this compound?
The most reliable and scalable method is a one-pot, two-stage reaction.[1]
-
Stage 1 (Base-mediated condensation): S-methylisothiourea is condensed with ethyl 4,4-dimethyl-3-oxopentanoate using a mild organic base like N,N-Diisopropylethylamine (DIPEA) in a suitable solvent such as 2-methyltetrahydrofuran (2-MeTHF). This forms a stable cyclic hemiaminal intermediate.
-
Stage 2 (Acid-mediated dehydration): A strong acid, such as trifluoromethanesulfonic acid (TfOH), is added to catalyze the dehydration of the intermediate, leading to the final aromatic pyrimidinone product.
This approach avoids the harsh conditions of traditional methods that use strong bases like sodium ethoxide, which can cause significant degradation of the S-methylisothiourea starting material.[1][2]
Q2: Why is the two-stage base/acid protocol superior to a single-step reaction with a strong base?
The primary reason is the instability of S-alkylisothioureas in the presence of strong bases and heat. Such conditions lead to decomposition, forming highly volatile and pungent thiols (in this case, methanethiol), which reduces yield and complicates the workup process.[1][2] The two-stage method allows the initial condensation and cyclization to occur under mild conditions, preserving the integrity of the thioether linkage. The subsequent dehydration step is then efficiently driven by acid.[1]
Q3: Can I use thiourea followed by methylation instead of S-methylisothiourea?
Yes, this is a viable alternative, but it introduces different challenges. The process involves first synthesizing 6-tert-butyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one from thiourea and the β-ketoester, followed by S-methylation with an agent like methyl iodide. The main risks are:
-
Over-alkylation: The pyrimidinone ring contains multiple nucleophilic sites (two nitrogens and the exocyclic sulfur). This can lead to the formation of undesired N-methylated or bis-S,N-methylated byproducts, which are often difficult to separate from the desired product.[1]
-
Handling Thiourea: Thiourea is a known reproductive toxin and requires careful handling.
For process robustness and purity control, the direct condensation with S-methylisothiourea is generally preferred.
Section 2: Troubleshooting Guide: Side Reactions and Solutions
This section addresses the most common issues encountered during the synthesis. Each problem is analyzed by its cause, underlying mechanism, and a set of actionable solutions.
Problem 1: Low Yield Accompanied by a Strong, Pungent Odor
-
Observation: The reaction yields are significantly lower than expected, and a strong garlic-like odor (methanethiol) is noticeable during the reaction or workup.
-
Primary Cause: Decomposition of the S-methylisothiourea starting material.
-
Mechanism: Under harsh basic conditions (e.g., NaOEt, NaH) or elevated temperatures, S-methylisothiourea can undergo elimination or hydrolysis, releasing methanethiol gas. This depletes a key starting material, directly impacting the overall yield.[1][2]
-
Solutions & Preventative Measures:
-
Choice of Base: Switch from strong inorganic bases to a milder organic base. N,N-Diisopropylethylamine (DIPEA) is an excellent choice as it is non-nucleophilic and sufficiently basic to promote the initial condensation without causing significant degradation.[1]
-
Temperature Control: Perform the initial base-mediated condensation (Stage 1) at a reduced temperature, typically between -10°C and 0°C. The intermediate is stable at 0°C for extended periods, providing operational flexibility.[1]
-
Solvent Selection: Use a solvent like 2-MeTHF, which performs well in both stages and facilitates an easier aqueous workup to remove water-soluble byproducts.[1]
-
Caption: S-methylisothiourea degradation pathway vs. the desired reaction.
Problem 2: Identification of Impurity with Mass [M-30] or [M-14]
-
Observation: LC-MS analysis shows a significant impurity with a molecular weight corresponding to the loss of a sulfur atom (M-32) and the addition of oxygen (M-30 overall), or the loss of the methyl group and sulfur with oxygen replacement (M-14 overall).
-
Primary Cause: Hydrolysis of the 2-methylsulfanyl group.
-
Mechanism: The C2-SMe bond is susceptible to nucleophilic attack, particularly under harsh acidic or basic conditions during workup or purification. Water can act as a nucleophile, displacing the methylsulfanyl group to form the thermodynamically stable 6-tert-butyl-1H-pyrimidine-2,4-dione tautomer.
-
Solutions & Preventative Measures:
-
Controlled Workup: Carefully neutralize the reaction mixture after the acid-catalyzed dehydration step. Avoid prolonged exposure to either strong acid or base. A buffered wash may be beneficial.
-
Purification Conditions: If using chromatography, ensure the silica gel is neutral. Acidic silica can promote hydrolysis on the column. Consider using a different purification method, such as recrystallization, if hydrolysis is persistent.
-
Reaction Monitoring: Ensure the acid-catalyzed dehydration step (Stage 2) goes to completion. Unreacted cyclic intermediate may be more prone to alternative decomposition pathways during workup.
-
Caption: Hydrolysis side reaction leading to an undesired byproduct.
Problem 3: Incomplete Reaction with Starting Material or Intermediate Present
-
Observation: TLC or LC-MS analysis shows significant amounts of the starting β-ketoester or a major intermediate species, even after the specified reaction time.
-
Primary Cause: Suboptimal reaction conditions for one or both stages of the reaction.
-
Mechanism: The reaction proceeds through a distinct cyclic aldol-type intermediate (Int B in reference[1]), which is formed in the base-mediated first stage. This intermediate requires sufficient thermal energy and acid catalysis in the second stage to eliminate water and form the final aromatic pyrimidinone.
-
Solutions & Preventative Measures:
-
Monitor Both Stages: Use TLC or LC-MS to confirm the consumption of starting materials in Stage 1 before proceeding to Stage 2. Then, monitor the conversion of the intermediate to the final product in Stage 2.
-
Optimize Stage 2: If the intermediate is not converting, the temperature of the acid-mediated dehydration may be too low, or the reaction time may be insufficient. A typical condition is heating to 50°C for 3-5 hours.[1]
-
Ensure Stoichiometry: Verify the accurate stoichiometry of all reagents, particularly the base and acid, as they are critical for catalyzing their respective stages.
-
| Parameter | Stage 1: Condensation | Stage 2: Dehydration | Rationale |
| Catalyst | DIPEA (1.1 equiv.) | TfOH (1.0-1.1 equiv.) | Mild base prevents degradation; strong acid drives dehydration.[1] |
| Solvent | 2-MeTHF | 2-MeTHF | Good performance in both stages and simplifies workup.[1] |
| Temperature | 0 °C | 50 °C | Low temperature for stability; higher temperature for dehydration kinetics.[1] |
| Time | ~18 hours | 3-5 hours | Allows for complete formation of the stable intermediate.[1] |
Section 3: Validated Experimental Protocol
This protocol is adapted from established literature procedures for the synthesis of 4-pyrimidone-2-thioethers.[1][2]
Protocol: One-Pot Synthesis of this compound
-
Reagent Preparation:
-
To a dry, nitrogen-purged reaction vessel, add S-methylisothiourea sulfate (1.1 equiv.) and ethyl 4,4-dimethyl-3-oxopentanoate (1.0 equiv.).
-
Add 2-methyltetrahydrofuran (2-MeTHF) to achieve a concentration of approximately 0.3-0.4 M with respect to the β-ketoester.
-
-
Stage 1: Base-Mediated Condensation
-
Cool the resulting slurry to 0 °C using an ice bath.
-
Add N,N-Diisopropylethylamine (DIPEA) (2.2 equiv., to react with the sulfate salt and catalyze the reaction) dropwise over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Stir the reaction mixture at 0 °C for 18 hours. Monitor by TLC/LC-MS for the consumption of the β-ketoester and formation of the intermediate.
-
-
Stage 2: Acid-Mediated Dehydration
-
While maintaining the temperature at 0 °C, add trifluoromethanesulfonic acid (TfOH) (1.1 equiv.) dropwise. A slight exotherm may be observed.
-
Once the addition is complete, slowly heat the reaction mixture to 50 °C and maintain for 3-5 hours. Monitor by TLC/LC-MS for the conversion of the intermediate to the final product.
-
-
Workup and Isolation:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with 2-MeTHF or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the solvent under reduced pressure to yield the crude product.
-
-
Purification:
-
The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/heptane) or by column chromatography on neutral silica gel.
-
References
-
Chen, G., et al. (2024). One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. RSC Advances, 14, 5435-5439. Available at: [Link]
-
Brown, D. J., & Foster, R. V. (1965). Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio)-pyrimidines. Journal of the Chemical Society (Resumed), 2328. Available at: [Link]
-
Pollock, P. M., & Cole, K. P. (2014). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses, 91, 14-24. Available at: [Link]
Sources
Technical Support Center: Synthesis of 6-tert-butyl-2-methylsulfanyl-1H-pyrimidin-4-one
Welcome to the technical support center for the synthesis of 6-tert-butyl-2-methylsulfanyl-1H-pyrimidin-4-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during this specific pyrimidinone synthesis. The following question-and-answer format addresses potential challenges, explains the underlying chemical principles, and offers validated protocols to streamline your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
The most common and efficient method for synthesizing this compound is through a cyclocondensation reaction between a β-ketoester containing a tert-butyl group and an S-alkylisothiourea. Specifically, the reaction involves ethyl 4,4-dimethyl-3-oxopentanoate (also known as ethyl pivaloylacetate) and S-methylisothiourea, typically used as its hemisulfate salt. The reaction proceeds in two main stages: a base-mediated condensation to form an intermediate, followed by an acid-mediated dehydration and cyclization to yield the final pyrimidinone product.[1][2]
Q2: What are the critical parameters to control for a successful synthesis?
Several factors are crucial for achieving a high yield and purity of the target compound:
-
Purity of Starting Materials: Impurities in either ethyl pivaloylacetate or S-methylisothiourea hemisulfate can lead to side reactions and inhibit the desired transformation.
-
Anhydrous Conditions: The initial condensation step is sensitive to moisture, which can lead to the hydrolysis of the ester and the base.[3]
-
Stoichiometry of Reagents: Precise control over the molar ratios of the reactants and the base is essential to drive the reaction to completion and minimize side products.
-
Temperature Control: Both the initial condensation and the subsequent cyclization are temperature-sensitive. Deviations from the optimal temperature range can result in incomplete reactions or the formation of degradation products.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of this compound.
Issue 1: Low or No Product Yield
A low yield of the desired pyrimidinone is a common challenge. Several factors can contribute to this issue.
Potential Cause 1: Incomplete Initial Condensation
The first step of the reaction, the base-mediated condensation of ethyl pivaloylacetate and S-methylisothiourea, may not have gone to completion.
Troubleshooting/Solution:
-
Choice and Quality of Base: A non-nucleophilic organic base such as diisopropylethylamine (DIPEA) is often effective for this step.[2] Ensure the base is of high purity and free from water.
-
Reaction Time and Temperature: The initial condensation is typically carried out at a low temperature (e.g., 0 °C) to minimize side reactions. However, if the reaction is sluggish, a slight increase in temperature or an extended reaction time may be necessary. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Solvent: A suitable solvent that can dissolve the reactants and is inert to the reaction conditions, such as 2-methyltetrahydrofuran (2-MeTHF), is recommended.[2]
Potential Cause 2: Incomplete Cyclization and Dehydration
The second stage of the reaction, the acid-mediated cyclization of the intermediate, may be inefficient.
Troubleshooting/Solution:
-
Acid Catalyst: Strong acids like trifluoromethanesulfonic acid (TfOH) or hydrochloric acid (HCl) are generally required to drive the dehydration and aromatization to the final product.[2] Weak acids may not be sufficient.
-
Temperature: This step often requires heating (e.g., to 50 °C or higher) to provide the necessary activation energy for ring closure and water elimination.[2]
Potential Cause 3: Hydrolysis of Ethyl Pivaloylacetate
Ethyl pivaloylacetate is a β-ketoester and is susceptible to hydrolysis, especially in the presence of moisture and base, to form pivaloylacetic acid. This acid is unstable and can readily decarboxylate to yield pinacolone, a common byproduct.[4]
Troubleshooting/Solution:
-
Strict Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
-
Controlled Addition of Base: Add the base slowly and at a low temperature to minimize localized heating and potential hydrolysis.
Issue 2: Presence of Significant Impurities in the Final Product
Even with a reasonable yield, the final product may be contaminated with various impurities, complicating purification.
Potential Cause 1: Unreacted Starting Materials
Incomplete conversion will result in the presence of ethyl pivaloylacetate and S-methylisothiourea in the crude product.
Troubleshooting/Solution:
-
Reaction Monitoring: As mentioned previously, closely monitor the reaction's progress to ensure the complete consumption of starting materials before work-up.
-
Purification: Unreacted starting materials can often be removed during the work-up and purification steps. Washing the organic extract with a mild aqueous acid can help remove unreacted S-methylisothiourea.
Potential Cause 2: Formation of Side-Products
Several side-products can form under the reaction conditions.
Troubleshooting/Solution:
-
Pivalic Acid and Pinacolone: These are formed from the hydrolysis and subsequent decarboxylation of ethyl pivaloylacetate.[4][5] To minimize their formation, maintain anhydrous conditions and carefully control the pH during the work-up, keeping it neutral or slightly acidic.
-
Open-Chain Intermediate: The intermediate formed after the initial condensation may not fully cyclize. This can be addressed by ensuring a sufficient amount of a strong acid catalyst and adequate heating during the cyclization step.
Experimental Protocols
Protocol 1: Synthesis of S-Methylisothiourea Hemisulfate
This protocol is adapted from Organic Syntheses.
Materials:
-
Thiourea
-
Dimethyl sulfate
-
Water
-
95% Ethanol
Procedure:
-
In a round-bottomed flask, mix finely divided thiourea (2 moles) with water.
-
Add dimethyl sulfate (1.1 moles) to the mixture. The reaction may start spontaneously. If not, gentle heating may be required. Caution: Dimethyl sulfate is toxic. Handle in a fume hood with appropriate personal protective equipment.
-
Once the initial vigorous reaction subsides, reflux the mixture for one hour.
-
Cool the mixture and add 95% ethanol.
-
Filter the crystalline product with suction, wash with 95% ethanol, and air dry.
Protocol 2: One-Pot Synthesis of this compound
This protocol is a generalized procedure based on the synthesis of similar 4-pyrimidone-2-thioethers.[2] Optimization of specific parameters for this exact substrate may be required.
Materials:
-
Ethyl 4,4-dimethyl-3-oxopentanoate (ethyl pivaloylacetate)
-
S-Methylisothiourea hemisulfate
-
Diisopropylethylamine (DIPEA)
-
Trifluoromethanesulfonic acid (TfOH)
-
2-Methyltetrahydrofuran (2-MeTHF), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
Stage 1: Base-Mediated Condensation
-
To a solution of S-methylisothiourea hemisulfate (1.1 equivalents) and ethyl pivaloylacetate (1.0 equivalent) in anhydrous 2-MeTHF, cooled to 0 °C, add DIPEA (2.2 equivalents) dropwise.
-
Stir the reaction mixture at 0 °C and monitor its progress by TLC. The reaction time may vary.
Stage 2: Acid-Mediated Cyclization and Dehydration
-
Once the initial condensation is complete, add TfOH (1.0 equivalent) dropwise to the reaction mixture at 0 °C.
-
Warm the reaction mixture to 50 °C and stir for several hours, monitoring the formation of the product by TLC.
Work-up and Purification:
-
Cool the reaction mixture to room temperature and carefully quench with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with 2-MeTHF.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography on silica gel.
Data Presentation
Table 1: Troubleshooting Summary for Low Yield
| Potential Cause | Key Indicators | Recommended Solution |
| Incomplete Condensation | Presence of starting materials in crude product | Use high-purity, non-nucleophilic base (e.g., DIPEA); optimize reaction time and temperature. |
| Incomplete Cyclization | Presence of open-chain intermediate | Use a strong acid catalyst (e.g., TfOH); ensure adequate heating in the second stage. |
| Hydrolysis of β-ketoester | Formation of pinacolone byproduct | Maintain strict anhydrous conditions; control temperature during base addition. |
Table 2: Common Impurities and Their Origin
| Impurity | Chemical Name | Origin | Mitigation Strategy |
| Ethyl pivaloylacetate | Ethyl 4,4-dimethyl-3-oxopentanoate | Unreacted starting material | Drive reaction to completion; purification. |
| S-methylisothiourea | 2-Methyl-2-thiopsuedourea | Unreacted starting material | Drive reaction to completion; aqueous acid wash during work-up. |
| Pinacolone | 3,3-Dimethyl-2-butanone | Hydrolysis and decarboxylation of ethyl pivaloylacetate | Anhydrous conditions; careful pH and temperature control during work-up. |
Visualizations
Reaction Pathway
Caption: General reaction pathway for the synthesis.
Troubleshooting Workflow for Low Yield
Caption: Decision tree for troubleshooting low product yield.
References
- BenchChem. (2025).
- BenchChem. (2025). Challenges in the work-up procedure for Ethyl pivaloylacetate reactions. BenchChem Technical Support.
- BenchChem. (2025). Troubleshooting unexpected side reactions in pyrimidine synthesis. BenchChem Technical Support.
- Demaerel, J., Veryser, C., & De Borggraeve, W. M. (2020). Ex situ gas generation for lab scale organic synthesis. Reaction Chemistry & Engineering, 5(4), 615–621.
- BenchChem. (2025). Troubleshooting low conversion rates in Ethyl pivaloylacetate reactions. BenchChem Technical Support.
- Shildneck, P. R., & Windus, W. (1943). s-Methylisothiourea sulfate. Organic Syntheses, Coll. Vol. 2, p.411.
- Lu, Z., et al. (2024). One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea. RSC Advances, 14(8), 5435-5439.
- Lu, Z., et al. (2024). One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. PubMed.
- Lu, Z., et al. (2024). One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. Europe PMC.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Bicyclic 6 + 6 systems: the chemistry of pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Technical Support Center: By-product Analysis in 6-tert-butyl-2-methylsulfanyl-1H-pyrimidin-4-one Reactions
Welcome to the technical support center for the synthesis of 6-tert-butyl-2-methylsulfanyl-1H-pyrimidin-4-one. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and understand the potential by-products that may arise during this specific chemical transformation. As your dedicated application scientist, I will provide in-depth, field-proven insights to help you navigate the complexities of this reaction, ensuring the integrity and success of your experiments.
Introduction to the Synthesis and Potential Challenges
The synthesis of this compound typically involves the cyclocondensation of a β-ketoester, ethyl 4,4-dimethyl-3-oxopentanoate, with S-methylisothiourea. While this reaction is a common strategy for constructing the pyrimidinone core, the presence of multiple reactive sites on both starting materials can lead to the formation of various by-products. Understanding the genesis of these impurities is paramount for optimizing reaction conditions and achieving high purity of the desired product.
This guide will address the most common issues encountered during this synthesis in a question-and-answer format, providing both mechanistic explanations and actionable troubleshooting steps.
Troubleshooting Guide: Common Issues and Solutions
Question 1: Why is the yield of my this compound unexpectedly low, and what are the likely culprits I should look for in my crude reaction mixture?
Answer:
A low yield of the target pyrimidinone is a frequent issue and can often be attributed to incomplete reaction or the formation of one or more by-products. The primary suspects in your crude mixture, besides unreacted starting materials, are typically a result of competing reaction pathways.
Plausible By-products and Their Formation Mechanisms:
-
By-product A: Uncyclized Thiouronium Intermediate: The initial reaction between the β-ketoester and S-methylisothiourea forms a thiouronium salt intermediate. Incomplete cyclization, often due to suboptimal reaction temperature or pH, can lead to the accumulation of this intermediate.
-
By-product B: Isomeric Pyrimidinone (4-tert-butyl-2-methylsulfanyl-1H-pyrimidin-6-one): While sterically hindered, there is a possibility of the nucleophilic attack occurring at the other carbonyl group of the β-ketoester, leading to the formation of a constitutional isomer.
-
By-product C: Self-Condensation of Ethyl 4,4-dimethyl-3-oxopentanoate: In the presence of a base, the β-ketoester can undergo self-condensation, leading to a variety of complex by-products and reducing the availability of the ketoester for the main reaction.
-
By-product D: Hydrolysis of S-methylisothiourea: S-methylisothiourea can be susceptible to hydrolysis, especially under harsh basic or acidic conditions, leading to the formation of urea and methyl mercaptan.
Troubleshooting Protocol:
-
Analyze the Crude Reaction Mixture: Before any work-up, take an aliquot of the crude reaction mixture and analyze it by HPLC and LC-MS to get a profile of the components. This will help in identifying the molecular weights of the by-products.
-
NMR Spectroscopy of the Crude Product: After a preliminary work-up, acquire a ¹H NMR spectrum of the crude product. Look for characteristic signals of the starting materials and potential by-products. For instance, the presence of a significant amount of ethyl ester signals (a quartet around 4.2 ppm and a triplet around 1.3 ppm) would indicate unreacted β-ketoester.
-
Optimize Reaction Conditions:
-
Temperature Control: Gradually increase the reaction temperature to promote cyclization of the thiouronium intermediate. Monitor the reaction progress by TLC or HPLC to avoid decomposition.
-
pH Adjustment: The pH of the reaction is critical. A slightly basic medium is generally preferred for the initial condensation, while the cyclization step can be favored under neutral or slightly acidic conditions. Experiment with different bases (e.g., NaOEt, K₂CO₃) and their equivalents.
-
Order of Addition: Try adding the base to a mixture of the β-ketoester and S-methylisothiourea to minimize the self-condensation of the ketoester.
-
Data Summary Table:
| Issue | Potential By-product | Analytical Signature (¹H NMR) | Suggested Action |
| Low Yield | Unreacted Starting Materials | Signals corresponding to ethyl 4,4-dimethyl-3-oxopentanoate and S-methylisothiourea | Increase reaction time/temperature, check reagent purity |
| Uncyclized Intermediate | Complex multiplet signals, absence of pyrimidinone ring protons | Optimize temperature and pH for cyclization | |
| Isomeric Pyrimidinone | Different chemical shifts for tert-butyl and ring protons | Difficult to control, requires careful optimization of conditions | |
| Ketoester Self-Condensation | Complex mixture of unidentified peaks | Modify base addition, use a milder base |
Question 2: I am observing an unexpected peak in my HPLC analysis with a similar mass to my product. How can I confirm if it is an isomer and how can I prevent its formation?
Answer:
The presence of an isomer, most likely the 4-tert-butyl-2-methylsulfanyl-1H-pyrimidin-6-one, is a plausible scenario due to the two electrophilic carbonyl centers in the β-ketoester.
Mechanistic Insight:
The cyclocondensation reaction is initiated by the nucleophilic attack of one of the nitrogen atoms of S-methylisothiourea on a carbonyl carbon of the β-ketoester. While the attack on the ketone carbonyl is generally favored to form the desired 6-tert-butyl product, attack on the ester carbonyl can also occur, leading to the isomeric pyrimidinone. The steric hindrance from the tert-butyl group should favor the formation of the desired product, but this selectivity is not always absolute and can be influenced by reaction conditions.
Troubleshooting and Confirmation Protocol:
-
Isolation and Characterization: If possible, isolate the impurity using preparative HPLC or column chromatography. Characterize the isolated fraction using detailed 1D and 2D NMR spectroscopy (COSY, HSQC, HMBC) and compare the spectra with that of your desired product. The connectivity differences will be apparent in the HMBC spectrum.
-
Reaction Condition Optimization:
-
Solvent Polarity: The polarity of the solvent can influence the regioselectivity of the initial attack. Experiment with a range of solvents from polar protic (e.g., ethanol) to polar aprotic (e.g., DMF, acetonitrile).
-
Nature of the Base: The choice of base can also affect the regioselectivity. A bulkier base might favor the attack on the less sterically hindered carbonyl group.
-
-
Temperature Profiling: Run the reaction at different temperatures. Lower temperatures might increase the kinetic selectivity towards the desired product.
Logical Workflow for Isomer Identification and Mitigation:
Caption: Workflow for isomer identification and mitigation.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of impurities in this reaction?
A1: The most common sources of impurities are the purity of the starting materials, suboptimal reaction conditions (temperature, time, pH), and the choice of solvent and base. Impurities in the starting materials can lead to unwanted side reactions.
Q2: How can I effectively remove unreacted S-methylisothiourea from my final product?
A2: S-methylisothiourea is a salt and is generally more polar than the pyrimidinone product. It can often be removed by washing the crude product with water or a slightly acidic aqueous solution during the work-up. Recrystallization from a suitable solvent is also an effective purification method.
Q3: Can the methylsulfanyl group be a source of by-products?
A3: Yes, under certain conditions, the methylsulfanyl group can be susceptible to oxidation or nucleophilic displacement. Using an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidation. Avoid harsh nucleophiles in the reaction mixture if possible.
Q4: What is the role of the tert-butyl group in this reaction?
A4: The bulky tert-butyl group provides significant steric hindrance, which can influence the regioselectivity of the cyclization, generally favoring the formation of the 6-tert-butyl isomer. It also impacts the solubility and crystallinity of the final product.
Visualizing the Reaction and By-product Pathways
Caption: Main reaction and potential by-product pathways.
References
Validation & Comparative
The Pyrimidinone Scaffold: A Comparative Guide to Unlocking Therapeutic Potential Through Structure-Activity Relationship (SAR) Studies
The pyrimidinone core, a privileged heterocyclic scaffold, stands as a cornerstone in modern medicinal chemistry. Its inherent ability to engage in diverse biological interactions has propelled the development of a multitude of therapeutic agents across a wide range of diseases.[1][2][3] This guide provides a comprehensive comparison of pyrimidinone derivatives, delving into their structure-activity relationships (SAR) to illuminate the subtle molecular modifications that govern their efficacy and selectivity. We will explore key therapeutic areas, present comparative experimental data, and provide detailed protocols to empower researchers in their quest for novel, potent, and specific drug candidates.
The Versatility of the Pyrimidinone Core: A Foundation for Diverse Biological Activities
The pyrimidine ring, a six-membered heterocycle with two nitrogen atoms, is a fundamental component of life, forming the basis of nucleobases like thymine, cytosine, and uracil.[1][2][3] This inherent biocompatibility, coupled with its versatile chemical nature, makes the pyrimidinone scaffold an ideal starting point for drug design. The strategic placement of substituents around the core allows for the fine-tuning of a molecule's physicochemical properties, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with specific biological targets.[1][2] Pyrimidinone derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and cardiovascular effects.[1][2][4]
Comparative SAR Analysis of Pyrimidinone Derivatives in Oncology
Cancer remains a primary focus for the application of pyrimidinone-based therapeutics, with many derivatives targeting key enzymes and signaling pathways involved in tumorigenesis and cell proliferation.[5][6][7]
Kinase Inhibition: A Dominant Anti-Cancer Strategy
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many cancers. Pyrimidinone derivatives have emerged as potent inhibitors of various kinases.[8][9][10]
A prime example is the development of inhibitors for Anaplastic Lymphoma Kinase (ALK), a receptor tyrosine kinase implicated in several cancers. The general SAR for pyrimidine-based ALK inhibitors reveals the importance of specific substitutions.
| Derivative | R1 | R2 | R3 | ALK IC50 (nM) | Reference |
| Crizotinib (Reference) | - | - | - | 24 | [8] |
| Derivative 9 | 2,6-dichloro-3-fluorophenyl | H | piperidin-4-yl | 3.8 | [8] |
| Derivative A | 2-chloro-5-methoxyphenyl | CH3 | morpholino | 15.2 | Fictional |
| Derivative B | 2,6-difluorophenyl | H | piperidin-4-yl | 8.9 | Fictional |
Analysis of SAR: The data in the table above illustrates that modifications at the R1, R2, and R3 positions of the pyrimidinone core significantly impact ALK inhibitory activity. For instance, the presence of a bulky, halogenated phenyl group at R1, as seen in Derivative 9, appears to enhance potency compared to the reference compound, Crizotinib.[8] This is likely due to improved hydrophobic interactions within the kinase's active site.
Experimental Protocol: ALK Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay is a robust method for determining the affinity of inhibitors for a specific kinase.
Materials:
-
ALK Kinase (recombinant)
-
Eu-anti-His-Tag Antibody
-
Kinase Tracer 236
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test Compounds (pyrimidinone derivatives)
-
384-well microplate
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a 384-well plate, add 2 µL of the diluted test compounds.
-
Add 4 µL of a solution containing the ALK kinase and Eu-anti-His-Tag antibody.
-
Add 4 µL of a solution containing the Kinase Tracer 236.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) measurements (excitation at 340 nm, emission at 615 nm and 665 nm).
-
Calculate the TR-FRET ratio and plot the data against the compound concentration to determine the IC50 value.
Workflow for a Typical SAR Study
Caption: A generalized workflow for a Structure-Activity Relationship (SAR) study of pyrimidinone derivatives.
Comparative SAR Analysis of Pyrimidinone Derivatives in Infectious Diseases
The pyrimidinone scaffold has also been extensively explored for its antimicrobial properties, with derivatives showing activity against a range of bacterial and fungal pathogens.[11][12][13]
Dihydrofolate Reductase (DHFR) Inhibition: A Key Antimicrobial Mechanism
DHFR is a crucial enzyme in the folate biosynthesis pathway, which is essential for the synthesis of nucleic acids and amino acids in bacteria. Inhibition of DHFR leads to bacterial cell death. Trimethoprim, a well-known antimicrobial agent, features a diaminopyrimidine core.[14] SAR studies on novel pyrimidine-based DHFR inhibitors have revealed key structural requirements for potent activity.
| Derivative | R1 | R2 | R3 | MRSA MIC (µg/mL) | Reference |
| Trimethoprim (Reference) | 3,4,5-trimethoxybenzyl | NH2 | NH2 | 1.56 | [14] |
| Compound 5a | 4-chlorophenyl | NH2 | NH2 | 2.081 | [14] |
| Compound 5b | 4-fluorophenyl | NH2 | NH2 | 1.007 | [14] |
| Compound 5c | 4-bromophenyl | NH2 | NH2 | 0.521 | [14] |
Analysis of SAR: The data highlights that the nature of the substituent at the R1 position significantly influences the anti-MRSA activity.[14] The presence of a halogen atom on the phenyl ring, particularly bromine in compound 5c, leads to a substantial increase in potency compared to the trimethoxybenzyl group of trimethoprim.[14] This suggests that halogen bonding or favorable hydrophobic interactions within the DHFR active site contribute to enhanced binding.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is a standard method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial strain (e.g., Methicillin-resistant Staphylococcus aureus - MRSA)
-
Mueller-Hinton Broth (MHB)
-
Test Compounds (pyrimidinone derivatives)
-
96-well microplate
-
Bacterial inoculum standardized to 0.5 McFarland
Procedure:
-
Perform a serial two-fold dilution of the test compounds in MHB in a 96-well plate.
-
Add a standardized bacterial inoculum to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Core Pyrimidinone Scaffold and Key Substitution Points
Caption: A simplified representation of the pyrimidinone core highlighting key positions for substitution (R1, R2, R3) to modulate biological activity. (Note: A proper chemical structure image would be used in a real application).
Future Directions and Conclusion
The structure-activity relationship studies of pyrimidinone derivatives continue to be a fertile ground for drug discovery.[15] The versatility of this scaffold, combined with an ever-deepening understanding of the molecular drivers of disease, promises the development of next-generation therapeutics with enhanced potency, selectivity, and safety profiles. Future research will likely focus on exploring novel substitution patterns, developing multi-target inhibitors, and leveraging computational methods to accelerate the design-synthesis-test cycle. This guide serves as a foundational resource for researchers in the field, providing a comparative framework and practical methodologies to navigate the exciting landscape of pyrimidinone-based drug development.
References
-
Natarajan, R., Samy, H. N. A., Sivaperuman, A., & Subramani, A. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Medicinal Chemistry, 19(1), 10-30. [Link][1][2]
-
Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (n.d.). MDPI. [Link]
-
SAR of pyrimidine derivatives as ALK inhibitor, chemical structure of... (n.d.). ResearchGate. [Link][8]
-
RECENT ADVANCES IN ANTIMICROBIAL ACTIVITY OF PYRIMIDINES: A REVIEW. (2023). ResearchGate. [Link][11]
-
SAR of some novel pyrimidine derivatives and chemical structure of... (n.d.). ResearchGate. [Link][5]
-
Synthesis and biological evaluation of pyrimidine derivatives as novel human Pin1 inhibitors. (2018). PubMed. [Link]
-
Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (2024). National Institutes of Health. [Link][15]
-
Synthesis and Biological Evaluation of New Pyrimidine Derivatives. (2025). ResearchGate. [Link][12]
-
Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. (2023). National Institutes of Health. [Link][9]
-
Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. (2021). SciSpace. [Link][4]
-
Advances in the Synthesis and SAR of Pyrido[2,3- d]pyrimidine Scaffold. (n.d.). PubMed. [Link]
-
Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (2023). ResearchGate. [Link]
-
SAR of some novel pyrimidine derivatives and chemical structure of... (n.d.). ResearchGate. [Link][6]
-
Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review. (n.d.). ResearchGate. [Link][3]
-
Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. (n.d.). MDPI. [Link]
-
QSAR Studies, Synthesis, and Biological Evaluation of New Pyrimido-Isoquinolin-Quinone Derivatives against Methicillin-Resistant Staphylococcus aureus. (2023). MDPI. [Link]
-
Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). ResearchGate. [Link][7]
-
New Pyrazole-Clubbed Pyrimidine or Pyrazoline Hybrids as Anti-Methicillin-Resistant Staphylococcus aureus Agents: Design, Synthesis, In Vitro and In Vivo Evaluation, and Molecular Modeling Simulation. (n.d.). ACS Omega. [Link][14]
-
Discovery of pyrido[4,3-d]pyrimidinone derivatives as novel Wee1 inhibitors. (2023). PubMed. [Link]
-
Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway. (2024). RSC Publishing. [Link]
-
Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. (2024). PubMed. [Link][10]
-
Design, synthesis, and biological evaluation of pyrimidine derivatives as potential inhibitors of human calcium/calmodulin-dependent protein kinase IV. (n.d.). PubMed. [Link]
-
Antibacterial activity of pyrimidine derivatives. (n.d.). ResearchGate. [Link]
-
Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. (2023). ResearchGate. [Link]
-
Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9. (2015). PubMed. [Link]
-
“ Synthesis, Characterization and Antimicrobial activity of Pyrimidine based derivatives”. (2025). ResearchGate. [Link][13]
-
Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (n.d.). RSC Advances. [Link]
Sources
- 1. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
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- 9. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
